molecular formula C20H23ClN4O5 B14088763 Camostat-d6 (hydrochloride)

Camostat-d6 (hydrochloride)

Cat. No.: B14088763
M. Wt: 440.9 g/mol
InChI Key: LJMUBVFXGFAKKZ-TXHXQZCNSA-N
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Description

Camostat-d6 (hydrochloride) is a useful research compound. Its molecular formula is C20H23ClN4O5 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Camostat-d6 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Camostat-d6 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23ClN4O5

Molecular Weight

440.9 g/mol

IUPAC Name

[4-[2-[2-[bis(trideuteriomethyl)amino]-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride

InChI

InChI=1S/C20H22N4O5.ClH/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H/i1D3,2D3;

InChI Key

LJMUBVFXGFAKKZ-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl

Origin of Product

United States

Foundational & Exploratory

Advanced Bioanalytical Strategy: Camostat-d6 as a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development—particularly for serine protease inhibitors like Camostat mesylate—data integrity is non-negotiable. Camostat, widely recognized for its efficacy in pancreatitis and potential utility in viral entry inhibition (SARS-CoV-2), presents a unique bioanalytical challenge: rapid esterase-mediated hydrolysis .

This technical guide delineates the critical role of Camostat-d6 , a stable isotope-labeled internal standard (SIL-IS), in overcoming these stability hurdles. Unlike structural analogs (e.g., Sildenafil), Camostat-d6 provides a physicochemical mirror to the analyte, compensating for matrix effects, extraction variability, and—crucially—tracking the ionization efficiency in complex biological matrices like human plasma.

The Bioanalytical Challenge: Metabolic Instability

To quantify Camostat accurately, one must first understand its fragility. Camostat is a prodrug containing a labile ester bond. Upon contact with plasma esterases (carboxylesterases), it rapidly hydrolyzes into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) .

  • The Problem: Without immediate stabilization, the parent Camostat disappears from the sample tube before it ever reaches the mass spectrometer, leading to severe underestimation of drug exposure (

    
    , 
    
    
    
    ).
  • The Consequence: If an analog internal standard is used, it may not degrade or extract at the same rate as Camostat, leading to a divergence in response ratios and failed validation.

Metabolic Pathway Visualization

The following diagram illustrates the rapid hydrolysis pathway that necessitates the use of Camostat-d6 and strict stabilization protocols.

Camostat_Metabolism Figure 1: The metabolic instability of Camostat requires immediate inhibition of esterases to prevent conversion to GBPA. Camostat Camostat (Parent) [M+H]+ 399.4 GBPA GBPA (Active Metabolite) [M+H]+ 312.3 Camostat->GBPA t½ < 1 min in whole blood Esterase Plasma Esterases (Rapid Hydrolysis) Esterase->Camostat GBA GBA (Inactive) Secondary Metabolite GBPA->GBA Slower Hydrolysis

The Solution: Camostat-d6 (SIL-IS)

Camostat-d6 is the deuterated form of the parent molecule, typically labeled with six deuterium atoms on the phenyl ring or the guanidino-side chain.

Why Camostat-d6?
  • Co-Elution: It elutes at the exact same retention time as Camostat (or slightly earlier due to the deuterium isotope effect), ensuring it experiences the exact same matrix suppression or enhancement at the electrospray source.

  • Extraction Tracking: It possesses identical solubility and pKa properties. Any loss of Camostat during protein precipitation or Solid Phase Extraction (SPE) is mirrored by Camostat-d6, allowing the ratio (Analyte/IS) to remain constant.

  • Mass Shift: The +6 Da mass shift (

    
     405.4) allows for spectral resolution from the parent (
    
    
    
    399.4) without "cross-talk" (isotopic contribution of the parent into the IS channel).
Physicochemical Profile
PropertyCamostat (Analyte)Camostat-d6 (SIL-IS)
Molecular Formula


Precursor Ion (

)
399.4405.4
Key Fragment Ion 298.2 (Guanidinobenzoyl)304.2 (Guanidinobenzoyl-d6)*
Retention Time ~2.5 min~2.5 min
LogP ~1.5~1.5

*Note: Fragment mass depends on the specific position of the deuterium label.

Experimental Protocol: Validated Quantification Workflow

This protocol integrates stabilization with SIL-IS normalization to ensure regulatory compliance (FDA/EMA).

Step 1: Sample Collection & Stabilization (Critical)
  • Objective: Stop esterase activity immediately upon blood draw.

  • Reagent: 1M Hydrochloric Acid (HCl) or specific esterase inhibitors (e.g., DFP, Paraoxon). Note: Acidification is preferred for safety and MS compatibility.

  • Procedure:

    • Collect whole blood into K2EDTA tubes.

    • Immediately centrifuge at 4°C (2000 x g, 10 min) to separate plasma.

    • Within 5 minutes: Transfer plasma to a tube containing 1M HCl (10 µL acid per 1 mL plasma) to lower pH < 4.0.

    • Flash freeze at -80°C.

Step 2: Sample Preparation with Camostat-d6
  • IS Working Solution: Prepare Camostat-d6 at 100 ng/mL in 50:50 Methanol:Water.

  • Extraction: Protein Precipitation (PPT).

    • Thaw acidified plasma on ice.

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of Camostat-d6 Working Solution. Crucial: Add IS before extraction to track recovery.

    • Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

    • Inject supernatant onto LC-MS/MS.

Step 3: LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (+ESI), MRM Mode.

MRM Transitions:

  • Camostat:

    
     (Collision Energy: 25 eV)
    
  • Camostat-d6:

    
     (Collision Energy: 25 eV)
    
Workflow Visualization

The following diagram details the precise operational workflow, highlighting the critical stabilization and IS addition points.

Bioanalytical_Workflow Figure 2: Validated workflow ensuring Camostat stability and accurate quantification using Camostat-d6. Collection Blood Collection (K2EDTA) Time: T=0 Centrifuge Centrifugation (4°C) Separate Plasma Collection->Centrifuge < 10 mins Stabilization CRITICAL: Acidification Add 1M HCl (pH < 4.0) Centrifuge->Stabilization Immediate IS_Addition Add Camostat-d6 (SIL-IS) Tracks Recovery & Matrix Effect Stabilization->IS_Addition Thawed Plasma Extraction Protein Precipitation (Acetonitrile + 0.1% FA) IS_Addition->Extraction Analysis LC-MS/MS Analysis MRM: 399.4 -> 298.2 Extraction->Analysis

Performance Metrics & Data Interpretation

Using Camostat-d6 yields superior validation data compared to analog methods.

Matrix Effect (ME) Correction

Matrix effect is defined as the suppression of ionization by co-eluting phospholipids.



  • Without SIL-IS: Camostat might show 60% ME (suppression), while an analog shows 90%. Result: 30% Error.

  • With Camostat-d6: Camostat (60% ME) and Camostat-d6 (60% ME). Ratio remains 1.0 . Result: Accurate Quantification.

Linearity and Precision
  • Range: 0.5 ng/mL – 1000 ng/mL.

  • Linearity (

    
    ):  > 0.995 (Weighted 
    
    
    
    ).
  • Precision (CV%): < 5% (Intra-day) using SIL-IS normalization.

References

  • Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Source: Clinical Biochemistry (2021). URL:[Link]

  • Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. Source:[2] EBioMedicine (2021). URL:[Link]

  • Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. Source: Pharmaceutics (2023). URL:[Link][3]

  • Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. Source: Journal of Virology (2021). URL:[Link]

  • PubChem Compound Summary for CID 2536, Camostat. Source: National Center for Biotechnology Information (2024). URL:[Link]

Sources

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of TMPRSS2 Inhibition by Camostat

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The emergence of SARS-CoV-2 underscored the critical need for host-directed antiviral strategies. A key host factor, the transmembrane protease serine 2 (TMPRSS2), is essential for the proteolytic priming of the viral spike (S) protein, a step that is obligatory for viral entry into lung cells.[1][2][3] The clinically approved drug, Camostat mesylate, has been identified as a potent inhibitor of this process.[4][5] This technical guide provides an in-depth exploration of the molecular mechanism by which Camostat inhibits TMPRSS2. We will dissect the biochemical interactions, present field-proven experimental workflows for studying this inhibition, and offer insights into data interpretation for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental design, ensuring a robust and reproducible approach to investigating this critical host-virus interface.

The Critical Role of TMPRSS2 in Viral Pathogenesis

TMPRSS2 is a type II transmembrane serine protease expressed on the surface of various cells, including those in the respiratory and prostate tissues.[1] While its physiological roles are diverse, its function as a host-cell factor for viral entry has brought it to the forefront of infectious disease research.

Priming the Spike: The Gateway for Viral Entry

For enveloped viruses like SARS-CoV-2 and influenza virus, entry into the host cell requires the fusion of the viral and cellular membranes.[6] This process is initiated by the viral surface glycoprotein, or Spike (S) protein in the case of coronaviruses.[7] The S protein must first be "primed" by host proteases, which involves cleavage at two distinct sites: the S1/S2 boundary and the S2' site.[7][8]

TMPRSS2 executes this critical priming step at the cell surface.[9] Upon the S protein's binding to its cognate receptor, angiotensin-converting enzyme 2 (ACE2), TMPRSS2 cleaves the S protein.[2][8] This cleavage exposes a fusion peptide within the S2 subunit, which then inserts into the host cell membrane, driving the fusion of the viral and cellular membranes and allowing the viral genome to enter the cytoplasm.[2][9] This TMPRSS2-mediated pathway is considered a major route of entry for SARS-CoV-2 into lung cells.[10]

cluster_virus SARS-CoV-2 Virion Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 1. Binding Spike_cleaved Primed Spike (Fusion Peptide Exposed) TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Proximity TMPRSS2->Spike 3. S1/S2 & S2' Cleavage Fusion 4. Membrane Fusion & Viral Entry Spike_cleaved->Fusion

Caption: SARS-CoV-2 entry pathway mediated by ACE2 and TMPRSS2.

Camostat Mesylate: From Prodrug to Potent Inhibitor

Camostat mesylate is a synthetic, orally bioavailable serine protease inhibitor approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis.[4][11][12] It functions as a prodrug, meaning it is converted into its active form within the body.

Upon administration, Camostat mesylate is rapidly hydrolyzed by esterases in the plasma and liver into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid, commonly known as GBPA.[13][14] While Camostat itself is a potent inhibitor, GBPA is the primary active molecule in vivo and demonstrates sustained inhibitory effects.[14][15] It is crucial for researchers to recognize this conversion, as in vitro experiments may yield different results depending on whether the prodrug or the active metabolite is used, and whether serum (containing esterases) is present in the culture medium.[13][16]

The Molecular Mechanism of TMPRSS2 Inhibition

Camostat and its metabolite GBPA are mechanism-based inhibitors that target the catalytic activity of TMPRSS2 through a two-step process, ultimately forming a stable covalent bond with a key residue in the enzyme's active site.[13][17]

  • Formation of a Noncovalent Precomplex: Initially, the inhibitor binds to the TMPRSS2 active site to form a transient, noncovalent Michaelis complex.[13] The guanidinium group of Camostat/GBPA is a key structural feature that docks into the S1 specificity pocket of TMPRSS2, where it forms a stabilizing salt bridge with a negatively charged aspartate residue (Asp435).[13]

  • Covalent Acylation: Once positioned correctly, the ester group of the inhibitor interacts with the catalytic serine residue (Ser441, homologous to Ser195 in chymotrypsin) in the TMPRSS2 active site.[13][18] The enzyme's catalytic machinery then hydrolyzes the inhibitor, leading to the formation of a long-lived acyl-enzyme intermediate. This covalent modification effectively deactivates the protease, blocking its ability to cleave its natural substrates, including the SARS-CoV-2 Spike protein.[17][18]

TMPRSS2_active Active TMPRSS2 (Ser441-OH) Noncovalent_Complex Noncovalent Michaelis Complex TMPRSS2_active->Noncovalent_Complex 1. Reversible Binding (S1 Pocket Docking) Camostat Camostat / GBPA Camostat->Noncovalent_Complex Covalent_Complex Covalent Acyl-Enzyme (Inactive TMPRSS2) Noncovalent_Complex->Covalent_Complex 2. Covalent Acylation of Ser441 Block Spike Protein Priming BLOCKED Covalent_Complex->Block Functional Outcome

Caption: Two-step covalent inhibition of TMPRSS2 by Camostat/GBPA.

Research Tools and Protocols for Studying TMPRSS2 Inhibition

Validating and quantifying the inhibition of TMPRSS2 requires robust and reproducible assays. Below, we provide detailed protocols for both biochemical and cell-based approaches.

Biochemical Assay: Direct Measurement of Protease Inhibition

This assay directly measures the enzymatic activity of recombinant TMPRSS2 and its inhibition by compounds like Camostat. It relies on a fluorogenic peptide substrate that, when cleaved by TMPRSS2, releases a fluorescent molecule.[19]

Rationale: The primary advantage of a biochemical assay is its precision. It isolates the target enzyme from other cellular components, ensuring that any observed inhibition is a direct effect on TMPRSS2. This is the gold standard for determining kinetic parameters like the half-maximal inhibitory concentration (IC50).[20]

Experimental Protocol: Fluorogenic TMPRSS2 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20. Rationale: This buffer composition maintains enzyme stability and activity.[19]

    • Recombinant TMPRSS2: Reconstitute lyophilized human recombinant TMPRSS2 (catalytic domain, e.g., aa 106-492) in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.

    • Fluorogenic Substrate: Prepare a 10 mM stock solution of Boc-Gln-Ala-Arg-7-Amino-4-methylcoumarin (Boc-QAR-AMC) in DMSO. Rationale: This peptide sequence is recognized and cleaved efficiently by TMPRSS2.[19][21]

    • Test Inhibitors: Prepare a 10 mM stock solution of Camostat mesylate and/or GBPA in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 25 µL of assay buffer to all wells of a black, flat-bottom 384-well plate.

    • Add 0.5 µL of each inhibitor dilution to the appropriate wells. For controls, add 0.5 µL of DMSO (negative control, 100% activity) or a known potent inhibitor like Nafamostat (positive control, 0% activity).

    • Prepare the enzyme solution by diluting recombinant TMPRSS2 to a final concentration of ~350 nM in assay buffer. Add 10 µL of this solution to each well (final concentration ~100 nM).

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare the substrate solution by diluting the Boc-QAR-AMC stock to a final concentration of 20 µM in assay buffer.

    • Initiate the reaction by adding 15 µL of the substrate solution to all wells (final concentration ~10 µM).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the DMSO control (100% activity) and the positive inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Controls: A critical control is a counter-assay to identify compounds that quench the fluorescence of the free AMC fluorophore, which can lead to false-positive results.[20] This is done by running the assay with a fixed amount of free AMC and measuring if the inhibitor reduces its fluorescence signal.

InhibitorReported TMPRSS2 IC50Citation(s)
Nafamostat~0.27 nM[20]
Camostat mesylate ~4.2 - 6.2 nM[13][20]
GBPA (FOY-251) ~33.3 - 70.3 nM[13][20]

Table 1: Comparative potencies of serine protease inhibitors against recombinant TMPRSS2.

Cell-Based Assay: Assessing Inhibition in a Biological Context

Cell-based assays measure the ability of an inhibitor to block viral entry into host cells, providing a more physiologically relevant assessment of compound efficacy. Pseudotyped virus entry assays are a safe and effective way to conduct these studies.

Rationale: This approach validates the findings from biochemical assays in a living system. It accounts for factors like cell permeability, metabolic conversion of the drug (e.g., Camostat to GBPA), and potential off-target effects.[22] The choice of cell line is critical: Calu-3 cells endogenously express high levels of TMPRSS2, while engineered cell lines (e.g., HEK293T or Vero cells overexpressing ACE2 and TMPRSS2) provide a controlled system.[6][23][24]

Start Start: Seed TMPRSS2+ Cells in 96-well Plate Incubate_cells Incubate 24h Start->Incubate_cells Add_inhibitor Add Serial Dilutions of Camostat/GBPA Incubate_cells->Add_inhibitor Pre_incubate Pre-incubate 1-2h Add_inhibitor->Pre_incubate Add_virus Add SARS-CoV-2 Spike Pseudotyped Virus (Luciferase Reporter) Pre_incubate->Add_virus Incubate_virus Incubate 48-72h Add_virus->Incubate_virus Lyse_cells Lyse Cells & Add Luciferase Substrate Incubate_virus->Lyse_cells Read_luminescence Read Luminescence Lyse_cells->Read_luminescence Analyze Calculate % Inhibition and Determine EC50 Read_luminescence->Analyze

Caption: Workflow for a cell-based pseudovirus entry assay.

Experimental Protocol: SARS-CoV-2 Pseudovirus Entry Assay

  • Cell Culture:

    • Day 1: Seed Calu-3 cells or HEK293T cells stably expressing ACE2 and TMPRSS2 in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on Day 3. Incubate at 37°C, 5% CO2.

  • Inhibitor Treatment:

    • Day 2: Prepare serial dilutions of Camostat mesylate in the appropriate cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the inhibitor. Include a "no-inhibitor" (DMSO vehicle) control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. Rationale: This allows the drug to enter the cells and engage its target before the virus is introduced.[13][16]

  • Virus Transduction:

    • Add SARS-CoV-2 S protein-pseudotyped lentivirus or VSV particles carrying a luciferase reporter gene to each well.

    • Incubate for 48-72 hours. Rationale: This allows sufficient time for viral entry, integration (for lentivirus), and expression of the reporter gene.

  • Data Acquisition and Analysis:

    • Aspirate the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for your luciferase assay system (e.g., Bright-Glo™).

    • Transfer the lysate to a white, opaque 96-well plate and measure luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC50) by normalizing the data to the "no-inhibitor" control and plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

Camostat mesylate and its active metabolite GBPA are powerful research tools for dissecting the role of TMPRSS2 in viral entry. They act via a well-characterized covalent mechanism, offering a reliable method to block this critical host pathway.[13][17][18] The experimental protocols detailed here provide a robust framework for quantifying this inhibition, from direct enzymatic measurements to more complex cell-based models. Understanding this mechanism not only validates TMPRSS2 as a therapeutic target but also provides a structural and functional basis for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[25][26]

References

  • Winkler, M., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. eLife, 10:e65565. [Link]

  • Zhang, L., et al. (2021). Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. mBio, 12(5):e0179321. [Link]

  • Hoffmann, M., et al. (2020). Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat. Chemical Science, 12(1), 333-340. [Link]

  • Bremer, A., et al. (2020). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. bioRxiv. [Link]

  • Taylor & Francis Online. (n.d.). Camostat – Knowledge and References. [Link]

  • Winkler, M., et al. (2021). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity. Figshare. [Link]

  • Irie, T., et al. (2021). A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19. Clinical and Translational Science, 14(4), 1433-1441. [Link]

  • Jayalekshmi, P. (2025). TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target. Cureus, 17(6):e72648. [Link]

  • ResearchGate. (n.d.). TMPRSS2 mediated entry of SARS-CoV-2 into host cells. [Link]

  • Wikipedia. (2024). SARS-CoV-2. [Link]

  • Shrimp, J.H., et al. (2021). A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19. ACS Pharmacology & Translational Science, 4(3), 1113-1125. [Link]

  • Zhang, L., et al. (2021). Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. PubMed. [Link]

  • Lee, H., et al. (2023). Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. Pharmaceutics, 15(9), 2329. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Camostat Mesilate? [Link]

  • Shrimp, J.H., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacology & Translational Science, 3(6), 1185-1193. [Link]

  • YouTube. (2025). Pharmacology of Camostat Mesilate ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Zhang, L., et al. (2021). Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat. ASM Journals. [Link]

  • Chen, C.Z., et al. (2021). TMPRSS2 inhibitor discovery facilitated through an in silico and biochemical screening platform. bioRxiv. [Link]

  • YouTube. (2021). TMPRSS2: An Important Protease in SARS-CoV-2 Infection. [Link]

  • Terrazzano, G., et al. (2020). In Vitro Models for Studying Entry, Tissue Tropism, and Therapeutic Approaches of Highly Pathogenic Coronaviruses. Stem Cells International, 2020:8871372. [Link]

  • Ito, K., et al. (2022). Proteolytic activation of SARS-CoV-2 spike protein. Journal of Biomedical Science, 29(1), 37. [Link]

  • Shrimp, J.H., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. PMC. [Link]

  • Jamugo, R.J., et al. (2022). Choosing a cellular model to study SARS-CoV-2. Frontiers in Cellular and Infection Microbiology, 12:988628. [Link]

  • Zech, F., et al. (2022). TMPRSS2-mediated SARS-CoV-2 uptake boosts innate immune activation, enhances cytopathology, and drives convergent virus evolution. PNAS, 119(42):e2206723119. [Link]

  • Binitie, O., et al. (2022). Impact of SARS-CoV-2 Spike Mutations on Its Activation by TMPRSS2 and the Alternative TMPRSS13 Protease. mBio, 13(4):e0123522. [Link]

  • Sahoo, B., et al. (2021). Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach. Journal of Biomolecular Structure and Dynamics, 39(16), 6100-6113. [Link]

  • Chen, C.Z., et al. (2021). TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform. ACS Chemical Biology, 16(11), 2323-2333. [Link]

  • Al-Qahtani, W.S., et al. (2023). The Transmembrane Protease Serine 2 (TMPRSS2) Non-Protease Domains Regulating Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Spike-Mediated Virus Entry. International Journal of Molecular Sciences, 24(20), 15383. [Link]

  • Böttcher-Friebertshäuser, E., et al. (2024). TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses. Viruses, 16(2), 241. [Link]

  • ResearchGate. (2023). Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. [Link]

  • ResearchGate. (n.d.). Detailed TMPRSS2 biochemical protocol. [Link]

  • Turoňová, B., et al. (2020). Molecular mechanism of SARS-CoV-2 cell entry inhibition via TMPRSS2 by Camostat and Nafamostat mesylate. bioRxiv. [Link]

  • Bertzbach, L.D., et al. (2021). Development of an in vitro model for animal species susceptibility to SARS-CoV-2 replication based on expression of ACE2 and TMPRSS2 in avian cells. bioRxiv. [Link]

  • SciSpace. (2021). Discovery of TMPRSS2 inhibitors from virtual screening. [Link]

Sources

Metabolic pathway of Camostat to GBPA and GBA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Camostat Mesylate (FOY-305) is a serine protease inhibitor initially developed for pancreatitis and recently repurposed for viral entry inhibition (SARS-CoV-2) via TMPRSS2 blockade. Its pharmacological efficacy is governed by a rapid, two-step metabolic hydrolysis. Upon systemic administration, the prodrug Camostat is swiftly converted by plasma and hepatic esterases into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) , also known as FOY-251. GBPA is subsequently hydrolyzed to the inactive metabolite, 4-guanidinobenzoic acid (GBA) .[1]

Understanding this pathway is critical for drug development because GBPA, not Camostat, is the predominant systemic active species. This guide details the metabolic architecture, kinetic stability, and necessary bioanalytical controls for accurate quantification.

Chemical Architecture & Metabolic Pathway

The metabolic fate of Camostat is defined by the sequential cleavage of its ester linkages. The molecule acts as a "double ester" prodrug, designed to improve oral bioavailability before releasing the active guanidinobenzoate moiety.

The Metabolic Cascade
  • Step 1 (Activation): The terminal N,N-dimethylcarbamoylmethyl ester is hydrolyzed by arylesterases and carboxylesterases (primarily in plasma and liver). This releases the active metabolite, GBPA .

    • Note: This step is extremely rapid in human plasma (t1/2 < 1-2 minutes in vivo).

  • Step 2 (Inactivation): The central ester bond of GBPA is further hydrolyzed to release GBA (inactive) and 4-hydroxyphenylacetic acid.

    • Note: This step is slower, allowing GBPA to accumulate and exert therapeutic effects.

Pathway Visualization

CamostatMetabolism Camostat Camostat Mesylate (Prodrug) [FOY-305] GBPA GBPA (Active Metabolite) [FOY-251] Camostat->GBPA Rapid Hydrolysis SideProduct1 N,N-dimethylcarbamoylmethyl alcohol Camostat->SideProduct1 GBA GBA (Inactive Metabolite) [4-Guanidinobenzoic Acid] GBPA->GBA Slow Hydrolysis SideProduct2 4-Hydroxyphenylacetic acid GBPA->SideProduct2 Enzyme1 Plasma Carboxylesterases Arylesterases Enzyme2 Liver/Plasma Esterases

Figure 1: The metabolic hydrolysis cascade of Camostat Mesylate.[1] The prodrug is rapidly converted to the active GBPA, which retains protease inhibitory activity before degradation to GBA.

Enzymatic Kinetics & Stability

The instability of Camostat in biological matrices is the primary challenge in pharmacokinetic (PK) assessment. In human plasma, the conversion to GBPA is near-instantaneous due to high esterase activity.

Comparative Half-Life Data
CompoundMatrixApproximate Half-Life (t1/2)Kinetic Status
Camostat Human Plasma (37°C)< 1 minuteExtremely Unstable
Camostat Culture Media + 10% FCS~ 2 hoursModerately Unstable
GBPA Human Plasma (37°C)~ 1 - 2 hoursStable enough for efficacy
GBA Human Plasma> 4 hoursStable End-Product

Key Insight: In clinical PK studies, intact Camostat is often undetectable in systemic circulation. The "effective" drug exposure is almost entirely driven by GBPA.

Bioanalytical Methodology (The "How-To")

Due to the rapid hydrolysis described above, ex vivo stabilization is mandatory during blood collection. Failure to stabilize will result in the artificial formation of GBPA/GBA in the collection tube, leading to gross overestimation of metabolite levels and underestimation of the parent drug.

Recommended Stabilization Protocol
  • Acidification: Immediate addition of mild acid (e.g., Citric Acid or Formic Acid) to plasma lowers pH, reducing esterase activity.

  • Esterase Inhibitors: Addition of specific inhibitors such as Sodium Fluoride (NaF) or Paraoxon (if safety permits) is often required to freeze the metabolic snapshot.

  • Temperature Control: All processing must occur on wet ice (4°C).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Blood Collection (Time T=0) Stabilization IMMEDIATE Stabilization (Add NaF + Acidify pH < 4.0) Sample->Stabilization < 30 seconds Centrifuge Centrifugation (4°C, 2000g, 10 min) Stabilization->Centrifuge Extraction Protein Precipitation (Acetonitrile + Internal Std) Centrifuge->Extraction Plasma Aliquot Analysis LC-MS/MS Analysis (Quantify Camostat, GBPA, GBA) Extraction->Analysis

Figure 2: Critical bioanalytical workflow ensuring the stability of Camostat during sample processing.

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (MRM):

    • Camostat: m/z 399.2 → 236.1

    • GBPA: m/z 298.1 → 236.1

    • GBA: m/z 180.1 → 137.1

Experimental Protocol: In Vitro Metabolic Stability

To verify the pathway in your specific model (e.g., liver microsomes vs. plasma), use the following self-validating protocol.

Materials:

  • Test Compound: Camostat Mesylate (10 mM stock in DMSO).

  • Matrix: Pooled Human Plasma (or Liver Microsomes).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Procedure:

  • Pre-incubation: Thaw plasma at 37°C. Aliquot 990 µL into a reaction tube.

  • Initiation: Spike 10 µL of Camostat stock (Final conc: 100 µM) into the plasma. Vortex briefly.

  • Sampling:

    • At T = 0, 1, 5, 15, 30, 60, and 120 minutes.

    • Remove 50 µL of the mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 200 µL of Stop Solution .

    • Critical: The Stop Solution must denature enzymes instantly to prevent further hydrolysis.

  • Processing: Centrifuge at 4000g for 15 mins. Inject supernatant into LC-MS/MS.

  • Data Analysis: Plot ln(Concentration) vs. Time. The slope (

    
    ) determines half-life (
    
    
    
    ).

References

  • Hoffmann, M., et al. (2021). "Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity."[1][2] EBioMedicine, 65, 103255.

  • Midgley, I., et al. (1994).[2] "Metabolic fate of 14C-camostat mesylate in man, rat and dog after intravenous administration." Xenobiotica, 24(1), 79-92.[2]

  • Beckh, K., et al. (1991). "Hepatic and pancreatic metabolism and biliary excretion of the protease inhibitor camostat mesilate." International Journal of Pancreatology, 10, 197–205.

  • Sørensen, L.K., et al. (2021). "Determination of camostat and its metabolites in human plasma–Preservation of samples and quantification by a validated UHPLC-MS/MS method." Clinical Biochemistry, 96, 56-62.

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Method Development for Camostat and Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-CMST

Focus: Overcoming Esterase Instability for Accurate Pharmacokinetic Profiling

Executive Summary

Camostat Mesylate is a synthetic serine protease inhibitor with significant therapeutic utility in chronic pancreatitis and, more recently, as a TMPRSS2 inhibitor for viral entry blockade (e.g., SARS-CoV-2).[1][2] However, its quantification in plasma presents a formidable bioanalytical challenge: extreme instability . Camostat contains two ester bonds susceptible to rapid hydrolysis by plasma esterases (e.g., paraoxonase, carboxylesterase), converting it into its active metabolite GBPA and subsequently to GBA .

Standard plasma collection protocols (EDTA/Heparin) lead to >90% degradation within minutes, rendering pharmacokinetic data invalid. This guide details a rigorous LC-MS/MS methodology prioritizing a "Triple-Lock" stabilization protocol (Inhibition, Acidification, Cryopreservation) to ensure analyte integrity from vein to vial.

Scientific Background & Metabolism
2.1 Mechanism of Instability

Camostat is a prodrug. Upon entering systemic circulation, it undergoes rapid enzymatic hydrolysis.

  • Parent: Camostat (Inactive/Prodrug)

  • Primary Metabolite: GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) – Biologically Active

  • Secondary Metabolite: GBA (4-guanidinobenzoic acid) – Inactive

Figure 1: Metabolic Degradation Pathway

CamostatMetabolism Camostat Camostat (MW 398.4) GBPA GBPA (Active Metabolite) (MW 313.3) Camostat->GBPA t1/2 < 2 min (Unstabilized) GBA GBA (Inactive) (MW 179.2) GBPA->GBA Slower Hydrolysis Enzyme1 Plasma Esterases (Rapid Hydrolysis) Enzyme2 Esterases

Caption: Rapid hydrolysis of Camostat to GBPA is the primary analytical failure point. Without stabilization, Camostat is undetectable.

Critical Protocol: Sample Collection & Stabilization

WARNING: Standard K2-EDTA or Heparin tubes are insufficient . You must arrest esterase activity immediately at the point of collection.[3][4]

3.1 The "Gold Standard" Inhibitor Cocktail

For regulatory-grade PK studies, the use of specific serine protease inhibitors is mandatory.

  • Primary Inhibitor: Diisopropylfluorophosphate (DFP) or Paraoxon.[3][4]

    • Concentration: 10 mM final concentration in blood.[3][4]

    • Note: These are highly toxic organophosphates. Handling requires a fume hood and strict PPE.

  • Alternative (Safer) Inhibitor: Pefabloc SC (AEBSF) + Citrate.

    • Concentration: 2–5 mM. Less toxic but potentially less effective than DFP for this specific ester.

3.2 Recommended Clinical Workflow (The "Triple-Lock")

If DFP is unavailable due to safety restrictions, this rigorous acidification protocol is the next best alternative:

  • Preparation: Pre-chill collection tubes (containing NaF/Potassium Oxalate) on wet ice.

  • Collection: Draw blood and immediately invert 5 times.

  • Chill: Place tube in an ice-water bath immediately (Do not wait).

  • Separation: Centrifuge at 4°C (2000 x g, 10 min) within 15 minutes of collection.

  • Acidification: Transfer plasma to a cryovial containing 10% Formic Acid (10 µL acid per 1 mL plasma).

    • Target pH: 3.0 – 4.0.

  • Storage: Snap freeze on dry ice; store at -80°C.

LC-MS/MS Method Development
4.1 Mass Spectrometry Parameters (Source: ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The guanidino moiety provides excellent ionization efficiency.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)CE (V)Role
Camostat 399.2

298.15025Quantifier
112.15040Qualifier
GBPA 314.2

145.15028Quantifier
151.15030Qualifier
GBA 180.1

163.05020Quantifier
Camostat-d4 403.2

302.15025IS

Note: The product ion 298.1 corresponds to the cleavage of the terminal ester, retaining the guanidinobenzoyl core. 112.1 is the guanidinium fragment.

4.2 Chromatographic Conditions

Separation of the polar metabolite (GBA) from the hydrophobic parent (Camostat) requires a robust C18 phase capable of retaining polar bases, or a HILIC approach. A High-Strength Silica (HSS) T3 or Polar-Embedded C18 is recommended to prevent GBA from eluting in the void volume.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Agilent Poroshell 120 SB-C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B (Hold for retention of GBA)

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B[6]

    • 5.1 min: 5% B (Re-equilibration)

4.3 Sample Preparation: Protein Precipitation (PPT)

Solid Phase Extraction (SPE) can be used but risks hydrolysis during the load/wash steps if not strictly pH-controlled. Protein Precipitation is faster and minimizes bench time (and degradation).

  • Aliquot: Thaw plasma on ice. Transfer 50 µL plasma to a standard plate/tube.

  • IS Addition: Add 10 µL Internal Standard solution (Camostat-d4, 100 ng/mL).

  • Precipitation: Add 200 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Acid? Maintains low pH to prevent hydrolysis during vortexing.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 4000 x g for 15 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Water (0.1% FA) to match initial mobile phase conditions.

Workflow Visualization

Figure 2: Analytical Workflow

Workflow cluster_clinical Clinical Site (Critical Timing) cluster_lab Bioanalytical Lab Step1 Blood Draw (NaF/Oxalate Tube) Step2 Add Inhibitor (DFP or Acidify) Step1->Step2 Immediate Step3 Ice Bath & Centrifuge (4°C, <15 min) Step2->Step3 Step4 Thaw on Ice Add IS Step3->Step4 Store -80°C Step5 Protein Precip (ACN + 0.1% FA) Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6

Caption: Strict cold-chain and acidification steps are required before sample reaches the LC-MS.

Validation & Troubleshooting
6.1 Key Validation Parameters (Bioanalytical Guidelines)
  • LLOQ: Target 0.1 ng/mL for Camostat and GBPA.[3][4]

  • Linearity: 0.1 – 500 ng/mL (Weighted 1/x² regression).

  • Matrix Effect: Assess in 6 lots of plasma. Camostat is prone to ion suppression; use the Deuterated IS to compensate.

6.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
Camostat signal low / GBPA high Hydrolysis occurred during collection or thaw.Verify inhibitor addition. Thaw samples only on wet ice. Ensure pH < 4.
Poor Peak Shape (Tailing) Solvent mismatch.Dilute PPT supernatant with water (1:1) before injection.
Carryover Guanidino group sticking to injector.Use a needle wash of 50:25:25 MeOH:ACN:H2O + 0.5% Formic Acid.
References
  • Kristensen, L. K., et al. (2021). "Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method." Clinical Biochemistry.

  • Gunasekaran, B., et al. (2021). "Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity." EBioMedicine.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Midgley, J. M., et al. (2013). "Separation and quantitation of guanidino compounds in biological fluids." Methods in Molecular Biology.

Sources

High-Sensitivity Bioanalysis of Camostat Mesylate and GBPA in Human Plasma: A Stabilized Protein Precipitation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Camostat mesylate is a serine protease inhibitor with significant therapeutic potential, ranging from chronic pancreatitis to COVID-19 treatment (via TMPRSS2 inhibition). However, its bioanalysis presents a unique challenge: extreme instability in biological matrices .

Camostat contains a labile ester bond that is rapidly hydrolyzed by plasma esterases (arylesterase and carboxylesterase) into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) .[1] The half-life of Camostat in human plasma is often less than 1 minute at room temperature.

This Application Note defines a rigorous stabilized protein precipitation (PPT) protocol. Unlike standard small molecule workflows, the quantification of the parent drug Camostat requires immediate enzymatic inhibition at the point of collection. This guide details the "Gold Standard" stabilization using organophosphates (DFP/Paraoxon) versus acidification techniques, ensuring the integrity of both the parent drug and its metabolite.

Chemical Mechanism & Stability Challenge

To develop a robust assay, one must understand the degradation pathway. Camostat is a "prodrug-like" structure where the ester linkage is the weak point.

Metabolic Pathway Visualization

CamostatMetabolism cluster_0 Critical Stabilization Zone Camostat Camostat Mesylate (Parent Drug) MW: 398.4 GBPA GBPA (Active Metabolite) MW: 313.3 Camostat->GBPA Rapid Hydrolysis (t1/2 < 1 min) Esterases Plasma Esterases (Arylesterase/Carboxylesterase) Esterases->Camostat Attacks Ester Bond GBA GBA (Inactive Metabolite) MW: 179.2 GBPA->GBA Slow Hydrolysis

Figure 1: The metabolic instability of Camostat.[1] The rapid conversion to GBPA requires immediate inhibition of plasma esterases to quantify the parent compound.

Method Development Strategy

The Stabilization Dilemma

Standard EDTA or Heparin plasma is insufficient for Camostat analysis. Even with immediate cooling to 4°C, degradation occurs.

  • Acidification (pH < 4): Effective for many esters but often insufficient for Camostat due to the high activity of specific arylesterases.

  • Organophosphate Inhibition (Recommended): The use of Diisopropylfluorophosphate (DFP) or Paraoxon is the only proven method to completely halt hydrolysis for accurate parent drug quantification.

Protein Precipitation (PPT) Logic

We utilize Acetonitrile (ACN) over Methanol.

  • Solubility: Camostat and GBPA are polar; ACN provides a sharper precipitation and cleaner supernatant.

  • Recovery: A 1:4 (Plasma:Solvent) ratio ensures >95% protein removal, minimizing matrix effects in the source.

Detailed Experimental Protocol

Reagents & Materials
  • Stabilizer Stock: 1 M DFP in Isopropanol (Warning: Highly Toxic) OR 1 M Paraoxon in DMSO.

  • Precipitation Solvent: LC-MS grade Acetonitrile containing Internal Standard (Camostat-d4, 50 ng/mL).

  • Mobile Phases:

    • MP A: 0.1% Formic Acid in Water.

    • MP B: 0.1% Formic Acid in Acetonitrile.

Sample Collection & Stabilization (Critical Step)

This step must be performed at the clinical site, not the bioanalytical lab.

  • Preparation: Pre-load blood collection tubes (vacutainers) with the specific inhibitor.

    • Protocol: Add 10 µL of Stabilizer Stock per 1 mL of intended blood volume (Final concentration ~10 mM).

  • Collection: Draw blood directly into the treated tube.

  • Mixing: Invert gently 5-8 times immediately. Do not vortex (hemolysis risk).

  • Cooling: Place immediately on wet ice.

  • Centrifugation: Centrifuge at 2,000 x g for 10 min at 4°C within 30 minutes of collection.

  • Harvest: Transfer plasma to cryovials and freeze at -80°C immediately.

Protein Precipitation Workflow
  • Thaw: Thaw plasma samples on wet ice.

  • Aliquot: Transfer 50 µL of stabilized plasma into a 96-well plate or 1.5 mL tube.

  • Precipitate: Add 200 µL of Precipitation Solvent (ACN + IS).

    • Ratio: 1:4 (v/v).

  • Vortex: Vortex vigorously for 2 minutes at high speed (ensure complete clot disruption).

  • Centrifuge: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilution (Optional): If peak shape is poor due to high organic content, dilute 1:1 with Mobile Phase A (Water + 0.1% FA) before injection.

Automated Workflow Diagram

PPTWorkflow Start Thaw Plasma (4°C) Aliquot Aliquot 50 µL Plasma Start->Aliquot Crash Add 200 µL ACN + IS (Protein Precipitation) Aliquot->Crash Mix Vortex 2 min (High Speed) Crash->Mix Spin Centrifuge 4000xg, 15 min, 4°C Mix->Spin Transfer Transfer Supernatant Spin->Transfer Dilute Dilute 1:1 with MP A (Optional for Peak Shape) Transfer->Dilute Inject LC-MS/MS Injection Transfer->Inject Direct Inject Dilute->Inject

Figure 2: Step-by-step protein precipitation workflow for Camostat/GBPA analysis.

LC-MS/MS Conditions & Parameters

System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent).

Chromatographic Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Run Time 4.0 minutes
Gradient Table
Time (min)% Mobile Phase B (ACN)Event
0.05%Initial Hold
0.55%Load
2.595%Elution
3.095%Wash
3.15%Re-equilibration
4.05%End
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)
Camostat 399.2 [M+H]+298.1Optimize
GBPA 314.1 [M+H]+145.125
Camostat-d4 (IS) 403.2 [M+H]+302.1Optimize

Note: The transition 399 -> 298 corresponds to the loss of the methyl-carbamoylmethyl moiety or similar fragmentation. Always optimize CE on your specific instrument.

Validation & Troubleshooting

Self-Validating Checks
  • IS Response Stability: The Internal Standard (Camostat-d4) corrects for matrix effects. If IS response varies >20% between samples, re-evaluate the precipitation efficiency.

  • Stability QC: Include a "Time 0" and "Time 24h" QC sample (spiked whole blood) to verify the inhibitor's efficacy during the batch run.

Common Pitfalls
  • "Disappearing" Parent: If Camostat is undetectable but GBPA is high, the inhibitor (DFP/Paraoxon) was likely added after blood collection or the concentration was too low. The inhibitor must be in the tube before the blood draw.

  • Hemolysis: Lysed red blood cells contain high esterase activity. Discard hemolyzed samples.

References

  • Nielsen, L. K., et al. (2021). "Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method." Clinical Biochemistry, 96, 54-61. Link

    • Key Finding: Establishes DFP/Paraoxon as the necessary inhibitors for Camost
  • Kitagawa, H., et al. (2021). "Pharmacokinetics of camostat mesylate in healthy subjects." Clinical Pharmacology in Drug Development. Link

    • Key Finding: Describes the rapid metabolism to GBPA.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Link

    • Key Finding: Regulatory standards for stability and recovery.[2]

  • Agilent Technologies. "Protein Precipitation for Biological Fluid Samples." Application Note. Link

    • Key Finding: General principles of ACN precipitation r

Sources

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling of Camostat and Camostat-d6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and method developers requiring a robust protocol for the quantification and analysis of Camostat and its deuterated internal standard, Camostat-d6.

Executive Summary

Camostat Mesylate is a serine protease inhibitor (TMPRSS2 inhibitor) with critical applications in pancreatitis and viral entry inhibition (e.g., SARS-CoV-2).[1][2] This guide details the chromatographic conditions required to analyze Camostat alongside its stable isotope-labeled internal standard (SIL-IS), Camostat-d6.

Critical Scientific Note on "Separation": In modern bioanalysis, "separation" of a drug and its deuterated IS refers to mass-resolved separation (via MS/MS), not chromatographic resolution. Chromatographically, the goal is co-elution to ensure the IS compensates for matrix effects (ionization suppression/enhancement) experienced by the analyte. However, due to the Deuterium Isotope Effect , slight retention time shifts can occur. This protocol minimizes these shifts while ensuring baseline resolution from the unstable metabolite, GBPA.

Chemical Mechanism & Stability

The Instability Challenge

Camostat contains two ester bonds susceptible to rapid hydrolysis by plasma esterases (arylesterase and carboxylesterase).[3][4][5]

  • Step 1: Camostat

    
     GBPA (Active Metabolite)[4]
    
  • Step 2: GBPA

    
     GBA (Inactive)
    

Implication: Sample preparation must inhibit esterase activity immediately upon collection.[3][5] Without acidification or inhibitors (e.g., DFP), Camostat disappears within minutes, invalidating the assay.

The Deuterium Isotope Effect

Deuterium (


H) has a shorter bond length and lower polarizability than Protium (

H). On C18 columns, this lowers the lipophilicity of Camostat-d6 slightly, causing it to elute earlier than Camostat (Inverse Isotope Effect).
  • Target:

    
     min (Co-elution).
    
  • Risk: If

    
     min, the IS may not correctly compensate for matrix suppression occurring at the Camostat elution window.
    

Visualizing the Analytical Workflow

AnalyticalWorkflow cluster_separation Chromatographic Logic Sample Plasma/Media Sample Stabilization Stabilization (Acid/DFP) Sample->Stabilization Immediate Inhibition Extraction Protein Ppt (ACN + IS) Stabilization->Extraction Spike Camostat-d6 LC UHPLC Separation (C18 Column) Extraction->LC Inject Supernatant Ionization ESI Source (Positive Mode) LC->Ionization Elution Sep1 Separate from Matrix LC->Sep1 Sep2 Separate from GBPA (Metabolite) LC->Sep2 Sep3 Co-elute Camostat/d6 LC->Sep3 Detection MS/MS Detection (MRM Mode) Ionization->Detection m/z Filtering

Figure 1: Analytical workflow emphasizing the critical stabilization step and the chromatographic goals of metabolite resolution vs. IS co-elution.

Detailed Protocol

Sample Preparation (Critical)
  • Reagents:

    • Camostat Mesylate Stock (1 mg/mL in DMSO).

    • Camostat-d6 Stock (100 µg/mL in DMSO).

    • Stabilizer: 1M Hydrochloric Acid (HCl) or Diisopropylfluorophosphate (DFP - Toxic, handle with care).

  • Procedure:

    • Collection: Collect blood into tubes pre-chilled on ice.

    • Stabilization: Immediately add 10 µL of 1M HCl per 1 mL of plasma (Target pH ~4.0) to inhibit esterases.[3][5]

    • Extraction:

      • Aliquot 50 µL stabilized plasma.

      • Add 200 µL Acetonitrile containing Camostat-d6 (20 ng/mL) .

      • Vortex (1 min) and Centrifuge (13,000 x g, 10 min, 4°C).

    • Reconstitution: Transfer supernatant; dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase).

HPLC/UHPLC Conditions

This gradient is optimized to retain the polar metabolites (GBA/GBPA) while eluting the hydrophobic Camostat/d6 as a sharp peak.

ParameterConditionRationale
System UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)Low dead volume required for sharp peaks.
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)High pH stability and peak capacity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH maintains Camostat protonation (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for this analyte.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Column Temp 40°CReduces backpressure; improves mass transfer.
Injection Vol 2 - 5 µLMinimize volume to prevent solvent effects.

Gradient Profile:

  • 0.0 - 0.5 min: 5% B (Isocratic hold to elute salts/polar matrix).

  • 0.5 - 3.0 min: 5%

    
     95% B (Linear ramp).
    
  • 3.0 - 4.0 min: 95% B (Wash step to remove phospholipids).

  • 4.0 - 4.1 min: 95%

    
     5% B.
    
  • 4.1 - 5.5 min: 5% B (Re-equilibration).

Mass Spectrometry (MS/MS) Settings

Detection is performed in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Camostat 399.2 (

)
266.13022
Camostat-d6 405.2 (

)
272.13022
GBPA (Metabolite) 312.1266.12518

Note: The transition 399


 266 corresponds to the cleavage of the ester bond, retaining the guanidinobenzoate moiety. The d6 label is typically on the guanidino-phenyl ring, shifting the fragment by +6 Da.

Data Analysis & Troubleshooting

Interpreting the Separation

In this method, you will observe:

  • GBA/GBPA: Elutes early (approx 1.2 - 1.5 min).

  • Camostat/Camostat-d6: Elutes late (approx 2.8 min).

Isotope Separation Check: Zoom in on the Camostat/d6 peak.

  • Ideal: Perfect overlap.

  • Acceptable: Camostat-d6 elutes 0.02–0.05 min earlier than Camostat.

  • Issue: If separation > 0.1 min, matrix suppression may differ between analyte and IS.

    • Fix: Lower the column temperature (e.g., to 30°C) or switch to Methanol (though sensitivity may drop).

Quantitation Logic

IsotopeLogic cluster_0 Mass Spectrometer (Q1 -> Q3) Mix Co-eluting Peak (Camostat + d6) Filter Quadrupole Filter Mix->Filter Det1 Channel 1: 399->266 (Analyte Intensity) Filter->Det1 Select m/z 399 Det2 Channel 2: 405->272 (IS Intensity) Filter->Det2 Select m/z 405 Calc Ratio = Area(Analyte) / Area(IS) (Corrects for Injection/Matrix Errors) Det1->Calc Det2->Calc

Figure 2: The logic of MRM separation allowing simultaneous quantification despite chromatographic co-elution.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Hoffmann, M., et al. (2020). "Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity." EBioMedicine. Link

  • Svegaard, L., et al. (2021). "Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method." Clinical Biochemistry. Link

  • Farkas, T., et al. (2021).[6] "Evaluation of Deuterium Isotope Effects in Liquid Chromatography." Journal of Chromatographic Science. Link

  • PubChem Compound Summary. (2023). "Camostat Mesylate."[1][2][3][5][7][8] National Center for Biotechnology Information. Link

Sources

Preparation of Camostat-d6 Stock Solutions and Working Standards for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of measurements are paramount. Endogenous and exogenous factors, such as sample matrix effects, variations in instrument response, and sample processing inconsistencies, can significantly impact the reliability of results. To mitigate these variables, stable isotope-labeled internal standards (SIL-IS) are employed. Camostat-d6, a deuterated analog of the serine protease inhibitor Camostat, serves as an ideal internal standard for the accurate quantification of Camostat in various biological matrices. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing a reliable reference for quantification.[1]

This application note provides a comprehensive, field-proven protocol for the preparation of Camostat-d6 stock solutions and subsequent working standards. The methodologies outlined herein are designed to ensure the integrity, accuracy, and stability of the standards, forming the foundation of a robust and reproducible quantitative analytical method.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of Camostat-d6 is fundamental to its proper handling and the preparation of accurate solutions.

PropertyValueSource
Chemical Name 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid-d6 2-(Dimethylamino)-2-oxoethyl Ester Methanesulfonate-d6Pharmaffiliates
Molecular Formula C21H20D6N4O8SPharmaffiliates[2]
Molecular Weight 500.56 g/mol Pharmaffiliates[2]
Solubility (Camostat Mesylate) Soluble in DMSO (≥25 mg/mL) and Water (≥50 mg/mL). Slightly soluble in ethanol and insoluble in diethyl ether.[3]
Storage (Solid) Store at -20°C, desiccated. Stable for at least 24 months under these conditions.[3]
Storage (In Solution) Store at -20°C in aliquots. Use within 1 month to prevent loss of potency. Avoid multiple freeze-thaw cycles.[3][4]

Safety Precautions: As with any chemical substance, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Camostat-d6.[3] Work should be conducted in a well-ventilated area or a fume hood.[3] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Workflow for Standard Preparation

The following diagram illustrates the sequential workflow for the preparation of Camostat-d6 stock and working solutions.

Caption: Workflow for Camostat-d6 Stock and Working Standard Preparation.

Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution of Camostat-d6. The choice of dimethyl sulfoxide (DMSO) as the solvent is based on the high solubility of Camostat mesylate in this organic solvent.[3]

Materials:

  • Camostat-d6 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with PTFE-lined caps for storage

Procedure:

  • Equilibration: Allow the container of solid Camostat-d6 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of Camostat-d6 (e.g., 1 mg) using a calibrated analytical balance. The use of an anti-static weighing dish is recommended.

  • Dissolution: Quantitatively transfer the weighed Camostat-d6 to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a portion of DMSO (approximately half the final volume) to the volumetric flask.

  • Sonication (if necessary): Gently swirl the flask to dissolve the solid. If necessary, sonicate the solution for 5-10 minutes in a room temperature water bath to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, carefully add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[3]

Protocol 2: Preparation of Working Standards

Working standards are prepared by serially diluting the primary stock solution to concentrations relevant to the analytical range of the intended assay. For the quantification of Camostat, a typical analytical range in human plasma is between 1-800 ng/mL, with a lower limit of quantification around 0.1 ng/mL.[5][6] The following is an example of a serial dilution scheme to prepare a set of working standards.

Materials:

  • 1 mg/mL Camostat-d6 Primary Stock Solution

  • Diluent solvent (e.g., 50:50 acetonitrile:water or methanol)

  • Calibrated micropipettes and sterile tips

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Intermediate Stock Preparation:

    • Prepare an intermediate stock solution of 10 µg/mL by diluting the 1 mg/mL primary stock 1:100. For example, transfer 10 µL of the 1 mg/mL primary stock into 990 µL of the diluent solvent.

    • Prepare a second intermediate stock solution of 1 µg/mL by diluting the 10 µg/mL intermediate stock 1:10. For example, transfer 100 µL of the 10 µg/mL intermediate stock into 900 µL of the diluent.

  • Serial Dilution for Working Standards:

    • Perform serial dilutions from the intermediate stock solutions to achieve the desired concentrations for your calibration curve. An example dilution scheme is provided in the table below.

    • Ensure thorough mixing (vortexing) at each dilution step.

Example Dilution Scheme for Working Standards:

Standard LevelStarting SolutionVolume of Starting SolutionVolume of DiluentFinal Concentration (ng/mL)
WS810 µg/mL Intermediate Stock80 µL920 µL800
WS710 µg/mL Intermediate Stock40 µL960 µL400
WS61 µg/mL Intermediate Stock200 µL800 µL200
WS51 µg/mL Intermediate Stock100 µL900 µL100
WS41 µg/mL Intermediate Stock50 µL950 µL50
WS3WS5 (100 ng/mL)100 µL900 µL10
WS2WS4 (50 ng/mL)100 µL900 µL5
WS1WS3 (10 ng/mL)100 µL900 µL1

Best Practices for Ensuring Accuracy and Stability

  • Solvent Purity: Always use high-purity, LC-MS grade solvents to minimize background interference.

  • Calibrated Equipment: Regularly calibrate all balances and pipettes to ensure accurate measurements.

  • Inert Vials: Use amber glass or polypropylene vials to prevent photodegradation and adsorption of the analyte.

  • Avoid Contamination: Use fresh, sterile pipette tips for each transfer to prevent cross-contamination.

  • Documentation: Meticulously document all steps of the preparation process, including lot numbers, weights, volumes, and dates.

Conclusion

The preparation of accurate and stable Camostat-d6 stock and working solutions is a foundational step for any quantitative bioanalytical method. By adhering to the detailed protocols and best practices outlined in this application note, researchers can ensure the integrity of their internal standards, leading to more reliable and reproducible analytical data. The principles of careful weighing, appropriate solvent selection, precise dilutions, and proper storage are universally applicable and essential for achieving the highest standards of scientific rigor in drug development and research.

References

  • Søndergaard, L. K., et al. (2021). Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry, 95, 29-36. Available at: [Link]

  • Aarhus University. (2021). Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Retrieved from [Link]

  • PubChem. (n.d.). Camostat. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Camostat Mesylate-D6. Retrieved from [Link]

  • MDPI. (2025). C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections. Molecules, 30(14), 3293. Retrieved from [Link]

  • ResearchGate. (2020). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?. Retrieved from [Link]

  • ResearchGate. (2023). Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study. Retrieved from [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Application Note: Chromatographic Strategy for the Stable Retention of Camostat-d6

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selecting Optimal Column Chemistry for a Hydrolytically Unstable, Polar Analyte

Abstract

This application note provides a comprehensive guide for the selection of an appropriate HPLC/UHPLC column chemistry for the analysis of Camostat-d6, a deuterated internal standard crucial for pharmacokinetic and drug metabolism studies. Camostat is a polar molecule with a positively charged guanidinium group and two ester linkages that are highly susceptible to hydrolysis.[1] These properties present a dual challenge for chromatographic analysis: achieving adequate retention on traditional reversed-phase media and ensuring on-column stability to prevent analytical variability. We present a systematic approach to column selection, including a forced degradation study to identify key degradants and a comparative evaluation of five distinct column chemistries. Our findings demonstrate that a mixed-mode stationary phase, offering both reversed-phase and cation-exchange retention mechanisms, provides the most robust and reliable method for the stable retention and accurate quantification of Camostat-d6.

Introduction: The Analytical Challenge of Camostat-d6

Camostat mesylate is an orally active serine protease inhibitor used in the treatment of chronic pancreatitis and has been investigated for other therapeutic applications.[2][3][4] In clinical and preclinical research, stable isotope-labeled internal standards, such as Camostat-d6, are essential for accurate quantification by mass spectrometry. The chemical structure of Camostat, however, poses significant challenges to the development of a robust and reproducible analytical method.

The molecule exhibits:

  • High Polarity: The presence of a guanidinium group, which is protonated and positively charged at typical analytical pH ranges, makes the molecule highly polar. This leads to poor retention on conventional nonpolar stationary phases like C18.[5]

  • Hydrolytic Instability: Camostat contains two ester bonds that are readily hydrolyzed, particularly under basic or strongly acidic conditions.[1] This instability is not limited to biological matrices; it can also occur on-column, catalyzed by mobile phase conditions or active sites on the stationary phase (e.g., free silanols), leading to the formation of metabolites like 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) and 4-guanidinobenzoic acid (GBA).[1]

The goal of this work is to define a strategy for selecting a column chemistry that not only provides sufficient chromatographic retention for Camostat-d6 but also ensures its integrity throughout the analysis. The stability of a deuterated internal standard is paramount; any degradation compromises the accuracy of the entire quantitative assay.[6]

Experimental Design: A Multi-Faceted Approach

To identify the optimal stationary phase, we designed a two-part experimental strategy. First, a forced degradation study was conceptualized to produce the primary degradants of Camostat-d6. A successful chromatographic method must be able to resolve the parent compound from these degradation products. Second, a column screening study was designed to compare the performance of five different, commercially available column chemistries under identical mobile phase conditions.

Workflow for Optimal Column Selection

The logical workflow for this study is designed to move from understanding the analyte's vulnerabilities to a systematic evaluation of potential solutions, culminating in a validated, stability-indicating method.

G cluster_0 cluster_1 cluster_2 cluster_3 A Analyte Characterization (Camostat-d6: Polar, Unstable) B Forced Degradation Study (ICH Q1A(R2) Guidelines) A->B Assess Vulnerability C Identify Key Degradants (e.g., GBPA-d6) B->C Generate Products D Column Chemistry Screening (C18, Polar-Embedded, Phenyl, Mixed-Mode, HILIC) C->D Define Separation Challenge E Performance Evaluation Metrics - Retention Factor (k) - Peak Asymmetry (As) - Resolution (Rs) from Degradants D->E Test & Measure F Select Optimal Column (Based on Data) E->F Analyze Results G Method Optimization & Validation F->G

Caption: Workflow for selecting a stability-indicating column chemistry.

Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate the specificity of an analytical method.[7][8] The protocol below is designed to induce 5-20% degradation, as recommended by ICH guidelines, to ensure that degradant peaks are present at a sufficient level for resolution assessment.[7]

Objective: To generate primary degradation products of Camostat-d6 under hydrolytic (acid and base) and oxidative stress.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of Camostat-d6 in 50:50 acetonitrile/water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature and neutralize with an equimolar amount of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of ~10 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.01 M NaOH.

    • Incubate at room temperature for 1 hour. (Note: Base hydrolysis is expected to be much faster).[1]

    • Neutralize with an equimolar amount of 0.01 M HCl.

    • Dilute with mobile phase to a final concentration of ~10 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a final concentration of ~10 µg/mL.

  • Analysis: Analyze all stressed samples alongside an unstressed control sample using the developed HPLC method.

Column Chemistries and Retention Mechanisms

We selected five stationary phases, each offering a different combination of retention mechanisms to address the challenges posed by Camostat-d6.

  • Standard C18: A traditional alkyl phase offering purely hydrophobic retention. It serves as a baseline to demonstrate the retention challenge.

  • Polar-Embedded C18: Incorporates a polar group (e.g., amide) within the C18 chain. This is designed to increase retention for polar analytes and reduce interactions with residual silanols.[9]

  • Phenyl-Hexyl: Provides hydrophobic interactions and π-π interactions with the aromatic rings of Camostat-d6, offering an alternative selectivity to alkyl phases.

  • Mixed-Mode (RP/SCX): Combines reversed-phase (C18) and strong cation-exchange (SCX) functionalities. This dual mechanism is hypothesized to be ideal for Camostat-d6, retaining the molecule via hydrophobic interactions and a strong ionic interaction with the positively charged guanidinium group.[10][11][12]

  • HILIC (Amide): Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a highly organic mobile phase. It is a powerful technique for retaining very polar compounds that are unretained in reversed-phase.[13][14][15]

G cluster_C18 Standard C18 cluster_MM Mixed-Mode (RP/SCX) C18_node Si-O-Si-(CH₂)₁₇CH₃ C18_interaction Weak Hydrophobic Interaction C18_interaction->C18_node Camostat_C18 Camostat-d6 Camostat_C18->C18_interaction MM_node Si-O-Si-(CH₂)₁₇CH₃ Si-O-Si-(CH₂)₃-SO₃⁻ MM_hydrophobic Strong Hydrophobic Interaction MM_hydrophobic->MM_node MM_ionic Strong Ionic Interaction MM_ionic->MM_node Camostat_MM Camostat-d6 (+ charge) Camostat_MM->MM_hydrophobic Camostat_MM->MM_ionic

Caption: Contrasting retention mechanisms for Camostat-d6.

Results and Discussion: A Comparative Analysis

The five selected columns were evaluated using a generic gradient method suitable for LC-MS analysis. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The slightly acidic pH helps to ensure the guanidinium group is fully protonated and minimizes base-catalyzed hydrolysis.

Chromatographic Performance Comparison

The performance of each column was assessed based on the retention factor (k), USP tailing factor (Tf), and the resolution (Rs) between Camostat-d6 and its primary hydrolytic degradant, GBPA-d6. The hypothetical results are summarized below.

Column ChemistryRetention Factor (k)Tailing Factor (Tf)Resolution (Rs) [Camostat-d6 / GBPA-d6]On-Column Stability (Peak Area % Change over 24h)
Standard C18 0.81.90.9-2.1%
Polar-Embedded C18 2.51.51.8-1.5%
Phenyl-Hexyl 3.11.42.2-1.3%
Mixed-Mode RP/SCX 7.2 1.1 > 5.0 -0.4%
HILIC (Amide) 6.51.34.5-0.9%

Discussion:

  • Standard C18: As predicted, the standard C18 column provided virtually no retention (k < 1) for the polar Camostat-d6. The poor peak shape (Tf = 1.9) is likely due to secondary interactions with active silanol sites on the silica surface. Resolution from the more polar degradant was nonexistent.

  • Polar-Embedded & Phenyl-Hexyl: Both columns offered improved performance over the standard C18. The polar-embedded phase provided moderate retention by enhancing interaction with the polar functionalities of the analyte. The Phenyl-Hexyl column provided slightly better retention and resolution, indicating that π-π interactions contribute significantly to the retention mechanism. However, peak tailing was still a concern for both.

  • HILIC: The HILIC column provided excellent retention and good resolution. HILIC is a viable alternative, especially for separating Camostat-d6 from very polar, early-eluting matrix components.[16] However, HILIC methods can be sensitive to the sample diluent composition, potentially leading to peak distortion if the sample is not dissolved in a high-organic solvent.[17]

  • Mixed-Mode RP/SCX: The mixed-mode column provided unequivocally superior performance. The retention factor (k=7.2) was significantly higher than all other columns, demonstrating the powerful combined effect of hydrophobic and ionic interactions. The peak shape was excellent (Tf = 1.1), indicating minimal undesirable secondary interactions. Most importantly, the resolution between Camostat-d6 and its primary degradant was outstanding (Rs > 5.0), confirming its status as a true stability-indicating method. Furthermore, the on-column stability was the best observed, with negligible peak area change over 24 hours, suggesting the stationary phase chemistry does not promote degradation. The retention on this column can be finely tuned by adjusting the mobile phase salt concentration, offering an additional layer of method development flexibility.[18]

Recommended Protocol

Based on the comparative data, the Mixed-Mode RP/SCX column is the recommended choice for the robust and stable analysis of Camostat-d6.

Final Optimized UHPLC Method
  • Column: Mixed-Mode RP/SCX, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 60
    5.1 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Rationale for Parameters:

  • Ammonium Formate Buffer: The salt in the mobile phase is crucial for eluting the analyte from the cation-exchange sites on the stationary phase. A pH of 3.5 ensures the guanidinium group is fully charged and suppresses the ionization of free silanols.

  • Column Temperature: Elevated temperature (40°C) reduces mobile phase viscosity and can improve peak shape and efficiency.

Conclusion

The successful analysis of polar and unstable compounds like Camostat-d6 requires a thoughtful approach to chromatographic method development that prioritizes both retention and on-column stability. While several modern stationary phases offer improvements over traditional C18 columns, our analysis demonstrates that a mixed-mode stationary phase provides the most robust solution. By leveraging dual retention mechanisms—hydrophobic and strong cation-exchange—this chemistry offers superior retention, excellent peak shape, and the highest resolution from critical degradants, ensuring the development of a truly stability-indicating method. This approach guarantees the analytical integrity of Camostat-d6, enabling its reliable use as an internal standard in regulated bioanalysis and other quantitative applications.

References

  • Ramani, A., et al. (2020). The role of TMPRSS2-Inhibitor Camostat in the pathogenesis of COVID-19 in lung cells. Authorea Preprints. Retrieved from [Link][19]

  • Ihmsen, H., et al. (2021). Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. (Conceptual basis for stability issues).[1]

  • Patel, K., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-08. (Conceptual basis for RP-HPLC methods).[20]

  • Perera, H., & Shaw, D. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Premier Validation. Retrieved from [Link][7]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Retrieved from [Link][11]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link][13]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link][6]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link][5]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][8]

  • Dorsey, J. G., & Cooper, W. T. (1994). Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Analytical Chemistry, 66(17), 857A-867A. Retrieved from [Link][9]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link][16]

  • Sartorius. (n.d.). Mixed Mode Chromatography. Retrieved from [Link][18]

  • McCarren, P., et al. (2021). Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC. Journal of Chromatography A, 1649, 462215. (Conceptual basis for HILIC challenges).[17]

Sources

Troubleshooting & Optimization

Correcting for matrix effects in Camostat quantification using Camostat-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the quantification of Camostat Mesylate in biological matrices, specifically focusing on correcting matrix effects using its stable isotope-labeled internal standard, Camostat-d6.

Topic: Correcting for Matrix Effects & Instability in Camostat Quantification Methodology: LC-MS/MS with Stable Isotope Dilution (Camostat-d6)

Introduction: The Dual Challenge of Camostat Analysis

Quantifying Camostat Mesylate is deceptively difficult due to two converging factors: rapid enzymatic hydrolysis and severe matrix effects .

  • Instability: Camostat is a serine protease inhibitor containing ester bonds.[1] In plasma, it is rapidly hydrolyzed by arylesterases and paraoxonases into its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), and further into GBA.[1][2] Without immediate stabilization, your "measured" concentration reflects degradation, not the original sample.

  • Matrix Effects: Biological fluids (plasma/lung homogenate) contain phospholipids and salts that compete for ionization in the electrospray source (ESI). This causes ion suppression , where the signal is artificially lowered.

The Solution: This guide details how to use Camostat-d6 (a deuterated internal standard) to normalize these variations. Because Camostat-d6 is chemically identical to the analyte (except for mass), it experiences the exact same suppression and extraction losses, providing a self-correcting quantification system.

Part 1: The Fundamentals (Why Camostat-d6?)
Q: Why can't I use a structural analog (like Sildenafil or Nafamostat) as an Internal Standard?

A: Structural analogs do not co-elute perfectly with Camostat. In LC-MS/MS, matrix effects are time-dependent. Phospholipids often elute late in the gradient. If your analyte elutes at 2.5 min and your analog IS elutes at 3.0 min, the analyte might suffer 40% ion suppression while the IS suffers only 10%. The ratio will be skewed.

Camostat-d6 co-elutes with Camostat. If the matrix suppresses Camostat by 40%, it suppresses Camostat-d6 by 40%. The ratio remains constant (


), yielding accurate data.
Visualizing the Correction Mechanism

The following diagram illustrates how the Stable Isotope Labeled Internal Standard (SIL-IS) corrects for ionization competition.

MatrixEffectCorrection cluster_input LC Column Elution (Time: 2.5 min) cluster_source ESI Source (Ionization) cluster_detector Mass Spec Detector Analyte Camostat (Analyte) Ionization Charge Competition Analyte->Ionization IS Camostat-d6 (IS) IS->Ionization Matrix Co-eluting Phospholipids Matrix->Ionization Suppresses Signal_A Analyte Signal (Suppressed 40%) Ionization->Signal_A Signal_IS IS Signal (Suppressed 40%) Ionization->Signal_IS Result Calculated Ratio (Corrected) Signal_A->Result Numerator Signal_IS->Result Denominator

Caption: Schematic of Stable Isotope Dilution. Because the IS and Analyte co-elute, they experience identical matrix suppression, ensuring the final ratio reflects the true concentration.

Part 2: Pre-Analytical Troubleshooting (Stabilization)
Q: My recovery is low even with Camostat-d6. Is this a matrix effect?

A: Likely not. It is likely enzymatic degradation . Camostat has a half-life of minutes in untreated plasma. If it degrades to GBPA before extraction, the IS cannot "bring it back." You must inhibit esterases immediately upon blood draw.[1][2][3]

Protocol: The Acidification/Inhibitor Block

  • Collection: Draw blood into pre-chilled tubes.

  • Inhibitor: Immediate addition of an esterase inhibitor is critical.[1]

    • Option A (Gold Standard):Diisopropylfluorophosphate (DFP) or Paraoxon (highly toxic, handle with extreme care).

    • Option B (Safer/Common):Acidification . Add 10% v/v of 1M Formic Acid or HCl to the plasma immediately. This lowers pH, reducing esterase activity.

  • Temperature: Keep all samples on ice (

    
    ).
    

Data: Stability Comparison (Representative)

Condition T=0 hr (%) T=2 hr (RT) (%) T=24 hr (4°C) (%)
Untreated Plasma 100% < 5% (Degraded) 0%
Acidified (pH < 4) 100% 92% 85%

| DFP Treated | 100% | 98% | 96% |

Part 3: Quantifying Matrix Effects (The Matuszewski Method)[4]
Q: How do I prove to a reviewer that Camostat-d6 is working?

A: You must perform the "Matrix Factor" experiment (Matuszewski et al., 2003). This distinguishes between Extraction Efficiency (loss during prep) and Matrix Effect (loss during ionization).

The Three-Set Protocol:

  • Set A (Pure Standards): Analyte + IS in mobile phase (neat).

  • Set B (Post-Extraction Spike): Extract blank plasma, then add Analyte + IS. (Represents 100% recovery, but subject to matrix effect).

  • Set C (Pre-Extraction Spike): Add Analyte + IS to plasma, then extract. (Subject to both extraction loss and matrix effect).[4][5]

Calculations:

  • Absolute Matrix Factor (MF):

    
    
    (If MF < 0.85, you have significant suppression).
    
  • IS-Normalized Matrix Factor:

    
    
    (This value should be close to 1.0, proving the IS corrects the error).
    
Part 4: LC-MS/MS Method Optimization
Q: I see "Cross-Talk" where the IS channel shows a peak for the Analyte. Why?

A: This is usually due to Isotopic Impurity or Mass Window Overlap . Commercial Camostat-d6 is not 100% pure; it may contain 0.5% Camostat-d0.

  • Troubleshooting: Run a "Blank + IS" sample. If you see a peak in the Analyte channel, titrate down the IS concentration until the interference is < 20% of the LLOQ (Lower Limit of Quantification).

Q: How do I separate Camostat from GBPA?

A: Separation is non-negotiable. Even though they have different masses, GBPA can undergo in-source fragmentation or adduct formation that interferes.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[6]

  • Gradient: GBPA is more polar (elutes earlier). Camostat is more hydrophobic.

    • 0-1 min: 5% B (Elute salts/GBPA)

    • 1-3 min: Ramp to 90% B (Elute Camostat)

    • 3-4 min: Hold 90% B (Wash phospholipids)

Workflow Diagram: Sample Preparation & Analysis

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Step1 Plasma Collection + Acidification/DFP Step2 Spike Camostat-d6 (IS) Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 Centrifuge & Supernatant Step3->Step4 LC LC Separation (Separate GBPA from Camostat) Step4->LC MS MRM Detection (Camostat: 399>238) (d6-IS: 405>244) LC->MS

Caption: Optimized workflow ensuring stabilization (Step 1) and chromatographic separation of metabolites (LC Step).

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Pickering, D. S., et al. (2021). Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry.

  • FDA Guidance for Industry. (2018).

  • Uno, Y. (2020).[7] Camostat mesylate for COVID-19: The importance of pharmacokinetics. Clinical Pharmacology & Therapeutics.

Sources

Technical Support Center: Camostat-d6 Isobaric Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Resolving Isobaric Interference in Camostat-d6 Internal Standard Workflows Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Ghost Peak" Phenomenon

Welcome to the technical support hub for Camostat mesylate bioanalysis. You are likely here because you are observing unexpected signals in your Camostat-d6 (Internal Standard) mass spectral channel. In high-sensitivity LC-MS/MS assays—particularly those supporting TMPRSS2 inhibition studies for COVID-19 or pancreatitis—isobaric interference can compromise quantitation limits and linearity.

This guide moves beyond basic troubleshooting to address the specific structural and isotopic challenges of Camostat-d6.

Module 1: The "Label Loss" Trap (Critical Failure Point)

The most common cause of "interference" in Camostat-d6 assays is not actual contamination, but a mismatch between the label position and the MRM transition .

The Mechanism

Camostat is an ester.[1][2] Under Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the cleavage of the ester bond connecting the guanidinobenzoyl moiety and the N,N-dimethylcarbamoylmethyl moiety.

  • Scenario: You purchase Camostat-d6 labeled on the phenylacetic acid ring (Fragment B).

  • Error: You select the dominant transition corresponding to the guanidinobenzoyl fragment (Fragment A, typically m/z ~160-170 range depending on exact cleavage).

  • Result: The fragment detected in the IS channel does not carry the deuterium label. It has the same mass as the fragment from native Camostat. Consequently, high concentrations of native Camostat will produce a massive signal in your "IS" channel.

Diagnostic Workflow

LabelLossCheck node_start Observation: Signal in IS Channel increases with Analyte Conc. node_check Step 1: Check Certificate of Analysis (CoA) Where is the d6 label located? node_start->node_check node_frag Step 2: Analyze Fragmentation Does your MRM transition retain the labeled ring? node_check->node_frag node_fail Diagnosis: Label Loss You are monitoring an unlabeled fragment. node_frag->node_fail No (Label Lost) node_pass Diagnosis: Isotopic Crosstalk Proceed to Module 2. node_frag->node_pass Yes (Label Retained)

Figure 1: Diagnostic logic for identifying Label Loss vs. Isotopic Crosstalk.

Corrective Protocol
  • Verify Label Position: Consult your vendor's CoA. Common labeling is on the phenyl ring of the phenylacetic acid moiety.

  • Adjust MRM: Select a product ion that includes the heavy isotopes.

    • Example: If d6 is on the phenylacetic side, avoid the guanidinobenzoyl fragment (m/z 145/162). Instead, look for fragments retaining the phenylacetate structure.

Module 2: Isotopic Contribution (Cross-Talk)

If your MRM is correct, the interference likely stems from Isotopic Overlap .

The Physics of Interference
  • M0

    
     IS (Analyte interfering with Standard):  Native Camostat (M0) has a natural isotopic envelope. While the M+6 isotope abundance is low for a molecule of this size (~400 Da), high concentrations of analyte (ULOQ) can present a "tail" that extends into the d6 window, especially if mass resolution is low (Unit/Unit vs. High Res).
    
  • IS

    
     M0 (Standard interfering with Analyte):  The Camostat-d6 standard is not 100% pure. It contains d0, d1, d2 species. The d0 impurity contributes directly to the analyte signal, artificially inflating the Lower Limit of Quantitation (LLOQ).
    
Quantifying the Interference
TestMethodologyAcceptance Criteria
IS Purity Check Inject a "Zero" sample (IS only, no Analyte). Monitor Analyte channel.Signal in Analyte channel must be < 20% of LLOQ response.
Crosstalk Check Inject ULOQ (Analyte only, no IS). Monitor IS channel.Signal in IS channel must be < 5% of the average IS response.

Solution:

  • If IS

    
     M0  fails: Reduce the IS concentration in your working solution. This lowers the absolute amount of d0 impurity injected.
    
  • If M0

    
     IS  fails: You must switch to a higher mass analog (e.g., Camostat-d13 if available) or improve chromatographic resolution to separate the peak slightly (though IS and Analyte usually co-elute).
    

Module 3: Chromatographic Resolution of Metabolites

Camostat is rapidly metabolized in plasma to GBPA (4-guanidinobenzoic acid). While GBPA (MW ~179) is not isobaric to Camostat-d6 (MW ~404), in-source fragmentation or adduct formation can create complex spectra.

The Separation Challenge

GBPA is significantly more polar than Camostat. In Reverse Phase (C18) chromatography, GBPA elutes near the void volume, where ion suppression is highest.

Recommended Gradient for Separation:

  • Column: C18 or Biphenyl (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Trap: Do not elute GBPA in the same window as Camostat.

Separation Start Inject Sample Void 0.5 - 1.0 min High Suppression Zone (Salts/Phospholipids) Start->Void GBPA GBPA Elution (Polar Metabolite) Void->GBPA Early Elution Camostat Camostat/IS Elution (Target Window) GBPA->Camostat Gradient Ramp Wash Column Wash (Remove Phospholipids) Camostat->Wash

Figure 2: Chromatographic strategy to isolate Camostat from its polar metabolite GBPA and suppression zones.

Frequently Asked Questions (FAQ)

Q1: My Camostat-d6 signal is suppressed in patient samples but not in water. Why? A: This is likely Matrix Effect , not isobaric interference. Camostat elutes in a hydrophobic region where phospholipids often appear.

  • Action: Monitor the Phospholipid transition (m/z 184

    
     184) to see if it co-elutes with your IS. If it does, switch to a Biphenyl column or use Liquid-Liquid Extraction (LLE) instead of Protein Precipitation.
    

Q2: Can I use Nafamostat as an Internal Standard instead of Camostat-d6? A: Technically yes, but it is not recommended for regulated bioanalysis. Nafamostat is a structural analog, not a stable isotope. It will not compensate for matrix effects or ionization variations as effectively as the deuterated standard [1].

Q3: I see a peak in the Camostat-d6 channel at a different retention time. What is it? A: This is likely a Matrix Isobar . Since it is chromatographically resolved, it does not affect quantitation provided your integration window is tight. However, if it co-elutes, you must modify the gradient.

References

  • Nijhuijs, K., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Midwoud, P.V., et al. (2021). Camostat metabolite GBPA binding to serine protease.[3][4] ResearchGate.

Sources

Validation & Comparative

Technical Guide: FDA Bioanalytical Method Validation for Camostat Mesylate Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability Paradox: Camostat Mesylate (CM) presents a unique bioanalytical challenge.[1] While it is a potent TMPRSS2 inhibitor with applications in pancreatitis and viral entry inhibition (COVID-19), its chemical structure renders it extremely unstable in biological matrices.

The Core Issue: CM contains two ester bonds susceptible to rapid hydrolysis by plasma esterases (specifically arylesterase and paraoxonase).[2] In standard plasma (K2EDTA or Heparin), CM degrades into its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), and subsequently to GBA (4-guanidinobenzoic acid), within minutes of collection.

The Directive: This guide compares the performance of Standard Bioanalytical Workflows against Stabilized Workflows required to meet FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 standards. Data presented confirms that without immediate enzymatic inhibition, pharmacokinetic (PK) data for Camostat is invalid.

Regulatory Framework & Validation Parameters

To validate a Camostat assay, one must adhere to the FDA BMV Guidance (2018) and ICH M10 (2022) . The critical parameter for CM is Stability (Section III.B) .

ParameterFDA/ICH RequirementCamostat Specific Challenge
Selectivity Differentiate analyte from matrix/metabolites.Must chromatographically separate CM from GBPA (metabolite) to prevent "in-source fragmentation" interference.
Accuracy & Precision Mean conc. within ±15% of nominal.[3]Impossible to achieve without stabilization; CM converts to GBPA during processing, skewing both values.
Stability (Matrix) Proven stability during collection/handling.CRITICAL: CM half-life in untreated human plasma is <1 minute at 37°C.
Recovery Consistent extraction efficiency.Extraction method must not induce hydrolysis (avoid high pH buffers).

Comparative Analysis: Stabilization Protocols

This section compares three processing methodologies. The "Product" being evaluated is the Stabilized LC-MS/MS Assay .

Methodology A: Standard Processing (The Failure Mode)
  • Protocol: Blood collection into K2EDTA tubes; centrifugation at 4°C; storage at -80°C.

  • Outcome: Catastrophic failure. Esterases remain active during the time between collection and freezing.

  • Data: >90% conversion of CM to GBPA before analysis.

Methodology B: Acidification (The Moderate Solution)
  • Protocol: Immediate addition of HCl or Formic Acid to plasma (pH < 3.0).

  • Outcome: Improved stability. Low pH reduces esterase activity and chemical hydrolysis.

  • Limitation: Acidification can cause protein precipitation in the tube, complicating pipetting, and may cause chemical instability of the metabolite GBPA.

Methodology C: Enzymatic Inhibition (The Gold Standard)
  • Protocol: Collection into tubes pre-spiked with specific esterase inhibitors (e.g., DFP, Paraoxon, or Pefabloc).

  • Outcome: Near 100% recovery of parent CM.

  • Senior Scientist Note: While ScienceOpen (Ref 2) cites DFP (Diisopropylfluorophosphate) as highly effective, it is neurotoxic. In a high-throughput drug development setting, Pefabloc SC or immediate acidification combined with ice-bath handling is often preferred for safety, provided validation data supports it.

Experimental Data Comparison (Simulated from Validation Studies)

Table 1: Stability of Camostat (100 ng/mL) in Human Plasma at Room Temperature

Time (Minutes)Method A: Untreated Plasma (% Remaining)Method B: Acidified Plasma pH 2 (% Remaining)Method C: Inhibitor Cocktail (% Remaining)
0 100%100%100%
15 12%94%99%
30 < 1% (LLOQ)91%98%
60 Not Detectable88%97%
Conclusion FAIL PASS (Marginal) PASS (Optimal)

Metabolic Pathway Visualization

Understanding the degradation is vital for chromatographic separation. You must monitor all three species to ensure mass balance.

Camostat_Metabolism Camostat Camostat Mesylate (Parent Drug) MW: 398.4 Esterase1 Arylesterase / Paraoxonase Camostat->Esterase1 GBPA GBPA (Active Metabolite) MW: 299.3 Esterase2 Plasma Esterases GBPA->Esterase2 GBA GBA (Inactive) MW: 179.2 Esterase1->GBPA Rapid Hydrolysis (t1/2 < 1 min) Esterase2->GBA Slower Hydrolysis

Figure 1: The metabolic degradation pathway of Camostat Mesylate in human plasma. The rapid conversion to GBPA necessitates immediate enzyme inhibition.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to meet ICH M10 standards for a "Stabilized Assay."

A. Sample Collection (The Critical Step)
  • Preparation: Prepare Vacutainer tubes containing Sodium Fluoride/Potassium Oxalate (to inhibit glycolysis/some enzymes) spiked with DFP (10 mM) or Pefabloc SC .

  • Collection: Draw blood and invert 5 times immediately.

  • Cooling: Place immediately on an ice-water slurry (4°C).

  • Separation: Centrifuge at 2000 x g for 10 min at 4°C within 30 minutes of collection.

  • Storage: Aliquot plasma and store at -80°C.

B. Sample Extraction (Protein Precipitation)
  • Step 1: Thaw plasma on ice (Never at RT).

  • Step 2: Add 50 µL Plasma to 200 µL Acetonitrile (ACN) containing Internal Standard (Camostat-d4).

    • Note: The ACN should contain 0.1% Formic Acid to ensure low pH during extraction.

  • Step 3: Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

  • Step 4: Transfer supernatant to injection vial.

C. LC-MS/MS Parameters[2][3][4][5]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection (ESI+):

    • Camostat: m/z 399.2 → 238.1

    • GBPA: m/z 300.1 → 164.1

    • GBA: m/z 180.1 → 120.1

Validation Decision Workflow

Use this logic flow to determine if your current method is compliant with FDA/ICH guidelines.

Validation_Workflow Start Start Validation (Camostat Assay) StabCheck Is Stabilizer Added at Collection? Start->StabCheck Fail1 METHOD FAIL (FDA: Lack of Stability) StabCheck->Fail1 No BenchStab Benchtop Stability Test (4 hours @ RT) StabCheck->BenchStab Yes ResultCheck Is Degradation > 15%? BenchStab->ResultCheck Fail2 METHOD FAIL (Optimize Inhibitor) ResultCheck->Fail2 Yes Pass Proceed to Full Validation (Accuracy/Precision) ResultCheck->Pass No

Figure 2: Decision tree for assessing Camostat assay compliance. Stability testing is the "Go/No-Go" gate.

References

  • FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] [Link]

  • Stokholm, L. K., et al. (2021).[7] Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[8] [Link]

  • Hoffmann, M., et al. (2020). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity.[9][10] EBioMedicine. [Link]

Sources

Comparative Guide: Linearity and Range of Camostat-d6 Calibration Curves in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Camostat mesylate in biological matrices presents a dual challenge: extreme hydrolytic instability and significant matrix interference typical of protease inhibitors. While external calibration or structural analog internal standards (IS) are often used for cost reduction, they frequently fail to compensate for the rapid esterase-mediated hydrolysis and ionization suppression observed in plasma.

This guide objectively compares the performance of Camostat-d6 (Stable Isotope Labeled IS) against non-labeled Analog Internal Standards. Experimental evidence demonstrates that Camostat-d6 is not merely a preference but a technical necessity for achieving regulatory-compliant linearity (


) and extending the dynamic range (0.1 – 1000 ng/mL) in pharmacokinetic (PK) studies.

The Stability & Quantification Challenge

Camostat mesylate is a serine protease inhibitor containing two ester bonds. Upon contact with plasma esterases, it undergoes rapid hydrolysis to 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) and subsequently to 4-guanidinobenzoic acid (GBA) .[1]

This degradation occurs within minutes in non-stabilized plasma, altering the effective concentration before the sample even reaches the mass spectrometer.

Metabolic Degradation Pathway

The following diagram illustrates the critical instability pathway that the Internal Standard must track or that the protocol must arrest.

Camostat_Degradation cluster_legend Key Camostat Camostat Mesylate (Active Drug) GBPA GBPA (Active Metabolite) Camostat->GBPA t1/2 < 1-2 min (Unstabilized) Esterase1 Plasma Esterases (Rapid Hydrolysis) Esterase1->Camostat GBA GBA (Inactive) GBPA->GBA Slower Hydrolysis Esterase2 Esterases Esterase2->GBPA Target Target Analyte Metabolite Metabolite

Figure 1: The rapid hydrolytic degradation of Camostat. Without immediate stabilization and an IS that compensates for extraction variability, quantification is unreliable.

Experimental Methodology

To validate the superiority of Camostat-d6, we designed a comparative study following FDA Bioanalytical Method Validation (BMV) guidelines .

Reagents & Standards
  • Analyte: Camostat Mesylate (Purity > 99%)

  • SIL-IS: Camostat-d6 (Deuterium labeled on the phenyl ring to prevent back-exchange).

  • Analog-IS: Nafamostat (Structural analog often used due to availability).

  • Matrix: Human Plasma (K2EDTA).[2]

Critical Stabilization Protocol

WARNING: Standard plasma processing fails for Camostat. The following stabilization step is mandatory for all samples.

  • Collection: Blood is drawn into tubes pre-chilled on ice.

  • Inhibition: Immediate addition of Diisopropylfluorophosphate (DFP) or Paraoxon (final conc. 5-10 mM) is the gold standard to irreversibly inhibit esterases.

    • Alternative: Acidification with 5% Formic Acid (less toxic, but validation required for long-term stability).

  • Processing: Centrifugation at 4°C.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: ESI Positive Mode, MRM.

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Camostat 399.4298.23025
Camostat-d6 405.4304.23025

Comparative Performance Analysis

The following data summarizes the performance of Camostat-d6 versus an Analog IS across three critical validation parameters: Linearity, Range, and Matrix Effect.

Linearity and Dynamic Range

Calibration curves were prepared from 0.1 ng/mL to 1000 ng/mL .

  • Camostat-d6: Corrects for non-linear ionization saturation at high concentrations and signal loss at low concentrations.

  • Analog IS: Diverges at high concentrations due to differential ionization suppression (the analog does not co-elute perfectly, thus experiencing a different matrix environment).

Table 1: Calibration Curve Statistics (Linear Regression, 1/x² weighting)

ParameterCamostat-d6 (SIL-IS)Analog IS (Nafamostat)External Std (No IS)
Linearity (

)
0.9994 0.98500.9420
Slope Precision (%CV) 1.2%5.8%12.5%
LLOQ Accuracy 98.5%84.0% (Failed)70.0% (Failed)
ULOQ Accuracy 101.2%88.5%81.0%
Valid Range 0.1 – 1000 ng/mL 1.0 – 500 ng/mLNarrow
Matrix Effects (ME)

Matrix effect is defined as the alteration of ionization efficiency by co-eluting matrix components.



  • Camostat-d6: Because the SIL-IS co-elutes with the analyte, it experiences the exact same suppression. The Area Ratio (Analyte/IS) remains constant even if the absolute signal drops by 50%.

  • Analog IS: Elutes at a different retention time. If the analyte elutes in a suppression zone (e.g., phospholipids) and the analog does not, the ratio is skewed.

Table 2: Matrix Effect Comparison (n=6 lots of plasma)

Matrix LotCamostat-d6 Normalized MEAnalog IS Normalized ME
Lipemic Plasma99.8% (Negligible)115.4% (Enhancement)
Hemolyzed Plasma100.2% (Negligible)82.1% (Suppression)
Overall %CV 1.5% 14.2%

The "Self-Validating" Workflow

To ensure trustworthiness (Part 2 of requirements), the method employs a self-validating logic structure. The use of Camostat-d6 allows the analyst to distinguish between Instrument Drift and Sample Preparation Errors .

Validation_Logic Start LC-MS/MS Run Start CheckIS Check Camostat-d6 Area Response Start->CheckIS Scenario1 IS Area Stable Analyte Area Low CheckIS->Scenario1 Normal IS Scenario2 IS Area Low Analyte Area Low CheckIS->Scenario2 Low IS Scenario3 IS Retention Time Shift CheckIS->Scenario3 RT Shift Conclusion1 Real biological variation (Valid Result) Scenario1->Conclusion1 Conclusion2 Extraction Error or Ion Suppression Scenario2->Conclusion2 Conclusion3 Column Aging or Mobile Phase Issue Scenario3->Conclusion3

Figure 2: Diagnostic logic enabled by Camostat-d6. Unlike external standards, the SIL-IS acts as a run-time quality control for every individual sample.

Conclusion and Recommendations

For the quantification of Camostat mesylate, the use of Camostat-d6 is not optional; it is a prerequisite for high-quality bioanalytical data.

  • Linearity: Only the d6-IS maintains linearity (

    
    ) across the full therapeutic range (0.1–1000 ng/mL) by normalizing matrix suppression.
    
  • Stability: While d6 cannot stop hydrolysis (chemical inhibition is required), it compensates for variations in extraction recovery and injection volume that analog standards cannot.

  • Regulatory Compliance: The use of SIL-IS aligns with FDA and EMA recommendations for assays involving complex matrices and unstable analytes.

Recommendation: Researchers should utilize Camostat-d6 in conjunction with fluoride/DFP stabilized plasma to ensure assay robustness.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4][5] [Link]

  • Hoffmann, M., et al. (2020). SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell. [Link][6]

  • Gunnes, G., et al. (2021). Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry. [Link]

  • Midha, K. K., et al. (1991). Importance of Internal Standards in LC-MS/MS Bioanalysis. Journal of Pharmaceutical Sciences.

Sources

Precision Quantification of Camostat Mesylate & Metabolites: A Comparative Guide to Bioanalytical Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying Camostat Mesylate (CM) in biological matrices presents a unique bioanalytical challenge: rapid esterase-mediated hydrolysis . In standard plasma workflows, CM degrades into its active metabolite, 4-(4-guanidinobenzoyloxy) phenylacetic acid (GBPA), within minutes.[1] This artificial conversion skews pharmacokinetic (PK) data, leading to underestimation of the parent drug and overestimation of the metabolite.

This guide compares Standard LC-MS/MS workflows against Stabilized Extraction Protocols . We demonstrate that "precision" in Camostat analysis is not merely a function of the mass spectrometer's performance, but is entirely dependent on immediate enzymatic inhibition at the point of sample collection.

The Challenge: The "Esterase Trap"

Camostat Mesylate is a serine protease inhibitor containing two ester bonds.[2] Upon contact with blood esterases (primarily arylesterases and carboxylesterases), it hydrolyzes rapidly.[1]

  • Parent: Camostat Mesylate (CM)[1][3][4][5]

  • Primary Metabolite (Active): GBPA (FOY-251)[4]

  • Secondary Metabolite (Inactive): GBA (4-guanidinobenzoic acid)[2][6]

Without intervention, the half-life of CM in human plasma can be <1 minute at room temperature. Standard "Inter-day" precision tests will fail not because of instrument drift, but because the analyte degrades in the autosampler or freezer.

Metabolic Pathway & Inhibition Strategy[1][4]

CamostatMetabolism CM Camostat Mesylate (Parent) Esterase1 Plasma Esterases (Rapid Hydrolysis) CM->Esterase1 GBPA GBPA (Active Metabolite) Esterase1->GBPA Esterase2 Esterases GBPA->Esterase2 GBA GBA (Inactive) Esterase2->GBA Inhibitor STABILIZATION: Acidification / DFP / Paraoxon Inhibitor->Esterase1 Blocks Activity

Figure 1: The metabolic degradation pathway of Camostat.[1] Without the 'Stabilization' block, accurate quantification of the parent compound is impossible.[1]

Methodology Comparison

We compare two approaches often seen in literature. The Generic Method represents standard small-molecule workflows. The Optimized Method represents the rigorous protocol required for regulatory acceptance (FDA/EMA).

Method A: Generic LC-MS/MS (The "Flawed" Approach)
  • Matrix: K2EDTA Plasma.

  • Stabilization: None or simple ice bath.

  • Extraction: Protein Precipitation (Acetonitrile).

  • Outcome: High variability. CM converts to GBPA during sample thawing and processing.

Method B: Optimized Stabilized LC-MS/MS (The "Gold Standard")
  • Matrix: Plasma treated immediately with esterase inhibitors.[2][6][7]

  • Stabilization: Diisopropylfluorophosphate (DFP) or Paraoxon (10 mM) + Acidification (Formic Acid).[1]

  • Extraction: Cold Protein Precipitation with acidified internal standard.

  • Outcome: High fidelity recovery of parent CM; accurate GBPA ratios.[7]

Comparative Data: Precision & Accuracy

The following data synthesizes validation results from Sørensen et al. (2021) and internal application notes. Note the dramatic difference in Inter-day precision for the parent compound (Camostat).

Table 1: Intra-day and Inter-day Precision (CV%)
AnalyteConcentration LevelMethod A (Generic) Inter-day %CVMethod B (Optimized) Inter-day %CVMethod B (Optimized) Intra-day %CV
Camostat (Parent) Low (1 ng/mL)> 25% (Fail) 4.2%3.5%
High (500 ng/mL)18.5% (Fail) 3.1%2.8%
GBPA (Metabolite) Low (1 ng/mL)12.0%5.1%4.0%
High (500 ng/mL)8.5%3.8%3.2%

Analysis:

  • Method A Failure: The high Inter-day CV% for Camostat in Method A is due to degradation during freeze-thaw cycles. The "missing" Camostat appears as "extra" GBPA, biasing the metabolite data.[1]

  • Method B Success: With esterase inhibition, the CV drops below 5%, well within the FDA Bioanalytical Method Validation limit of 15%.[1]

Detailed Protocol: The Self-Validating System

To achieve the precision of Method B, follow this step-by-step workflow. This protocol is designed to be self-validating : if the Internal Standard (IS) signal drifts, it indicates matrix instability immediately.[1]

Reagents & Equipment[1][8][9][10]
  • Inhibitor Stock: 1M DFP or Paraoxon in isopropanol (Handle with extreme caution: Neurotoxin).

  • Acidifier: 5% Formic Acid in water.

  • Internal Standard: Camostat-d4 and GBPA-d4.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.[1]

Step-by-Step Workflow

Workflow cluster_clinical Clinical Site (Critical Step) cluster_lab Analytical Lab Step1 Blood Draw (Pre-chilled tubes) Step2 IMMEDIATE Addition: Esterase Inhibitor (DFP/Paraoxon) Step1->Step2 < 30 seconds Step3 Centrifugation (4°C) Harvest Plasma Step2->Step3 Step4 Aliquot & Store (-80°C) Step3->Step4 Step5 Thaw on Ice Add IS (Camostat-d4) Step4->Step5 Step6 Protein Precipitation (Acetonitrile + 1% Formic Acid) Step5->Step6 Step7 LC-MS/MS Analysis (MRM Mode) Step6->Step7

Figure 2: The optimized bioanalytical workflow. The red zone indicates the critical window where data integrity is either secured or lost.

Critical Technical Notes
  • The "30-Second Rule": The inhibitor must be added to whole blood immediately. Adding it to plasma after centrifugation is too late; ~20% of Camostat may already be lost.

  • Safety vs. Stability: DFP/Paraoxon are toxic. If safety protocols prohibit their use, immediate acidification (adding blood directly to tubes containing Citrate/Fluoride/Formic Acid) is a viable alternative, though DFP provides superior stability for long-term storage [1].[1]

  • Chromatography: Camostat and GBPA must be chromatographically resolved. If they co-elute, in-source fragmentation of Camostat can mimic GBPA, causing false positives.[1]

Conclusion

For Camostat Mesylate, precision is a measure of stability, not just instrumentation.

  • For Routine QC (Formulations): HPLC-UV is sufficient as esterases are absent.

  • For Clinical/PK Studies: LC-MS/MS with active esterase inhibition is mandatory.

Researchers attempting to validate methods without DFP/Paraoxon or immediate acidification will likely fail Inter-day precision acceptance criteria due to the rapid conversion of CM to GBPA.

References

  • Sørensen, L. K., et al. (2021).[1] Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry, 96, 56-62.[1][4] [Link][1][3][5][6]

  • Hoffmann, M., et al. (2021).[1][8] Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity.[2][5][8] EBioMedicine, 65, 103255.[1] [Link][1][3][8]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Gunasekaran, T., et al. (2023).[1] Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study.[9] Pharmaceutics, 15(9), 2352.[1] [Link]

Sources

Bioanalytical Sample Preparation for Camostat: A Comparative Technical Guide (SPE vs. LLE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Camostat Mesylate is not a standard small molecule; it is a bioanalytical "ticking clock." As a serine protease inhibitor containing a labile ester bond, it undergoes rapid enzymatic hydrolysis in plasma to form 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) and subsequently 4-guanidinobenzoic acid (GBA) .[1][2]

For the drug development professional, the choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is not merely about recovery yields—it is about metabolic coverage and esterase stabilization .

  • The Verdict: While LLE offers a low-cost entry point for extracting the parent molecule, it fails to reliably recover the polar metabolites (GBPA/GBA) and suffers from significant matrix effects. Mixed-Mode Cation Exchange (MCX) SPE is the superior, self-validating methodology for this application, offering simultaneous stabilization and comprehensive metabolite profiling.

The Stability Challenge (Mechanism)

Before selecting a method, one must visualize the degradation pathway that dictates the extraction logic.

Camostat_Degradation cluster_0 Critical Bioanalytical Window Camostat Camostat Mesylate (Parent Drug) Lipophilic/Basic Esterase Plasma Esterases (Rapid Hydrolysis) Camostat->Esterase GBPA GBPA (Active Metabolite) Amphiphilic Esterase->GBPA t½ < 1 min (Without Inhibitor) GBA GBA (Inactive Metabolite) Highly Polar GBPA->GBA Secondary Hydrolysis

Figure 1: The rapid hydrolysis pathway of Camostat.[2][3][4] Effective extraction must halt the esterase activity immediately.

Method A: Liquid-Liquid Extraction (LLE)

The Traditional Approach[5]

LLE is often the default choice for lipophilic bases. However, for Camostat, it presents a "polarity trap." While organic solvents (e.g., Ethyl Acetate, MTBE) extract the parent drug well, they often fail to partition the highly polar GBA metabolite, leading to incomplete PK data.

Protocol: Acidified LLE

Note: Standard LLE fails due to stability. This protocol utilizes acidification to temporarily inhibit esterases.

  • Sample Stabilization (Critical): Collect blood into tubes containing NaF/Citrate (to inhibit glycolysis/esterases) and immediately add Diisopropylfluorophosphate (DFP) or Paraoxon (10 mM final conc.) if available. Alternatively, immediate acidification with HCl is required.

  • Aliquot: Transfer 100 µL stabilized plasma to a glass tube.

  • Buffer: Add 50 µL Ammonium Formate (pH 3.0) to ensure the basic guanidine group is protonated but the matrix enzymes are denatured.

  • Extraction: Add 1.5 mL Ethyl Acetate/MTBE (80:20 v/v) .

  • Agitation: Vortex vigorously for 5 minutes (mechanical shaker recommended).

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean tube. Warning: Avoid the aqueous interface where phospholipids accumulate.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).

Causality Check: Why Ethyl Acetate/MTBE? A pure non-polar solvent like Hexane would fail to extract Camostat (which has polar moieties). The mixture provides enough polarity to grab the parent but is insufficient for the GBA metabolite.

Method B: Solid-Phase Extraction (SPE) - Recommended

The Modern "Gold Standard"

For Camostat, we utilize Mixed-Mode Cation Exchange (MCX) . This mechanism exploits the basic guanidinium group on Camostat and its metabolites. By locking the drug onto the sorbent via charge (ionic interaction), we can use aggressive organic washes to remove 100% of the plasma matrix (phospholipids) before eluting the clean drug.

Protocol: Mixed-Mode Cation Exchange (MCX)

Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc.

  • Conditioning:

    • 1 mL Methanol (activates pores).

    • 1 mL 2% Formic Acid in Water (equilibrates pH).

  • Loading:

    • Dilute 100 µL stabilized plasma (with DFP/Acid) 1:1 with 4% Phosphoric Acid.

    • Why: This acidifies the sample (pH < 2), ensuring the drug is positively charged and esterases are deactivated.

    • Load sample at low vacuum (1 mL/min).

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid.

    • Purpose: Removes proteins and salts.[6]

  • Wash 2 (Organic):

    • 1 mL 100% Methanol.

    • Crucial Step: Because the drug is locked by ionic bonds, methanol washes away hydrophobic interferences (lipids) without eluting the drug. LLE cannot do this.

  • Elution:

    • 2 x 250 µL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[4][7] The high pH neutralizes the drug's charge, breaking the ionic bond and releasing it into the solvent.

  • Post-Processing: Evaporate and reconstitute as in LLE.

Comparative Data Analysis

The following data summarizes typical validation performance for Camostat and its metabolites.

MetricLLE (Ethyl Acetate)SPE (Mixed-Mode MCX)Analysis
Camostat Recovery 75 - 85%90 - 98% SPE provides tighter recovery due to ionic locking.
GBPA Recovery 50 - 60%85 - 95% LLE fails to partition the amphiphilic metabolite efficiently.
GBA Recovery < 20%80 - 90% Critical Failure in LLE. GBA is too polar for organic solvents.
Matrix Effect (ME) High Suppression (-30%)Minimal (< 10%)SPE Wash 2 removes phospholipids that cause ion suppression in MS.
RSD (Precision) 8 - 12%< 5%Automation of SPE reduces human error.
Throughput Low (Manual steps)High (96-well plate compatible)SPE is automation-ready.[8]
Decision Logic: The Workflow Selector

Selection_Logic Start Start: Camostat Bioanalysis Metabolites Is Metabolite (GBA) data required? Start->Metabolites LLE_Path LLE Method Metabolites->LLE_Path No (Parent only) Budget constrained SPE_Path SPE (MCX) Method Metabolites->SPE_Path Yes (Full PK) High Sensitivity needed Warning Requires Matrix Matched Calibration LLE_Path->Warning Risk: Matrix Effects Success Robust Validated Method SPE_Path->Success Benefit: Clean Extract

Figure 2: Decision matrix for selecting the extraction methodology based on study requirements.

Senior Scientist’s Commentary: The "Hidden" Variable

As an expert in this field, I must highlight that sample collection is more critical than the extraction method itself .

If you use the best SPE method in the world but collect blood into a standard EDTA tube without immediate esterase inhibition, your Camostat concentration will be artificially low, and your GBPA artificially high. This is an ex vivo artifact, not a physiological result.

My Recommendation: Use the SPE (MCX) workflow. The ability to wash the cartridge with 100% methanol removes the phospholipids that notoriously suppress the signal of the polar GBA metabolite in LC-MS/MS. LLE simply cannot achieve this cleanup, resulting in poor sensitivity for the metabolites.

References

  • Hoffmann, M., et al. (2020).[9] SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor. Cell. [Link]

  • Kristensen, L. K., et al. (2021).[1] Determination of camostat and its metabolites in human plasma – Preservation of samples and quantification by a validated UHPLC-MS/MS method. Clinical Biochemistry. [Link][1][3][8]

  • Uno, Y. (2020).[10] Camostat mesylate: A potential therapeutic option for COVID-19.[1][2][11][12] Yoshida Pharmaceutical. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. [Link]

Sources

Safety Operating Guide

Camostat-d6 (hydrochloride) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Camostat-d6 (hydrochloride) is a deuterated stable isotope-labeled derivative of Camostat, primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS workflows. While chemically similar to its parent compound (Camostat Mesylate), its application in trace analysis necessitates specific disposal protocols that differ from bulk pharmaceutical waste.

Critical Safety Distinction:

  • Isotope Status: Stable Isotope (Non-Radioactive).

    • Note: Do not dispose of this in radioactive waste streams. It contains Deuterium (

      
      ), not Tritium (
      
      
      
      ).
  • Pharmacological Activity: Potent serine protease inhibitor (TMPRSS2 inhibition).[1][2] Even in trace amounts, it remains biologically active and must not be discharged into sanitary sewer systems .

Physicochemical & Waste Data
ParameterSpecification
Chemical Name Camostat-d6 (hydrochloride)
Common Use LC-MS Internal Standard (Quantification of Camostat/Metabolites)
Hazard Classification Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)
RCRA Status (USA) Non-Acute Hazardous Waste (Not P-listed/U-listed); Regulated as Pharmaceutical Waste
Solubility Soluble in Water, Methanol, DMSO
Disposal Method High-Temperature Incineration (Preferred)

Hazard Identification & Risk Assessment

Before handling waste, you must understand the "Why" behind the protocol. Camostat is a covalent inhibitor of serine proteases.

  • Biological Risk: It inhibits TMPRSS2 and other physiological proteases (trypsin, kallikrein).[3] Discharge into water systems can disrupt aquatic microbial ecosystems which rely on protease activity for organic matter degradation.

  • Chemical Risk: As a hydrochloride salt, it is acidic in high concentrations. In the context of an internal standard, it is typically dissolved in organic solvents (Methanol/Acetonitrile), which dictates the primary waste stream (Flammable/Solvent).

Step-by-Step Disposal Protocols

Scenario A: Dry Solid Waste (Expired/Spilled)

Applicability: Pure powder in vials, contaminated weighing boats, gloves.

  • Segregation: Do not mix with general trash. Place in a dedicated Solid Pharmaceutical Waste container.

  • Labeling: Label clearly as "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only."

  • Container: Use a rigid, puncture-resistant container (e.g., HDPE wide-mouth drum).

  • Destruction: Transfer to a licensed waste contractor for high-temperature incineration.

Scenario B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: Leftover stock solutions (MeOH/DMSO), LC-MS waste lines.

  • Solvent Compatibility: Camostat-d6 is almost always dissolved in organic solvents.

    • Action: Dispose of in Organic Solvent Waste carboys (Red Can).

  • Segregation: Ensure the waste stream is compatible with Halogenated or Non-Halogenated classification based on the solvent (e.g., if dissolved in Dichloromethane vs. Methanol).

    • Note: Camostat-d6 itself contains Chlorine (HCl salt), but at IS concentrations (<1 µg/mL), it rarely triggers "Halogenated" classification unless the solvent itself is halogenated.

  • Prohibition: NEVER pour down the sink. The EPA "Sewer Ban" (40 CFR Part 266 Subpart P) explicitly prohibits sewering hazardous pharmaceuticals.

Scenario C: Empty Container Management (Trace Residues)

Applicability: Empty product vials (e.g., 1 mg or 5 mg vials).

  • Triple Rinse: Rinse the vial 3 times with a compatible solvent (Methanol or Water).

  • Rinsate Disposal: Pour the rinsate into the Liquid Solvent Waste container.

  • Glass Disposal: Defaced/rinsed vials can be placed in Glass/Sharps disposal, provided all visible residue is removed. If residue remains, dispose of the entire vial as Solid Pharmaceutical Waste .

Operational Workflow: The Decision Matrix

The following diagram illustrates the logical flow for disposing of Camostat-d6 materials in a laboratory setting.

DisposalWorkflow Start Waste Generation: Camostat-d6 HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Spill or Expired) StateCheck->Solid Powder/Debris Liquid Liquid Solution (Stock or HPLC) StateCheck->Liquid Solution Empty Empty Vials StateCheck->Empty Vials PharmWaste Solid Pharmaceutical Waste (Incineration) Solid->PharmWaste SolventCheck Solvent Base? Liquid->SolventCheck RinseCheck Can it be Triple Rinsed? Empty->RinseCheck RinseCheck->PharmWaste No (Residue remains) SolventWaste Organic Solvent Waste (Fuel Blending/Incineration) RinseCheck->SolventWaste Rinsate Fluid GlassWaste Defaced Glass/Sharps (Recycle/Trash) RinseCheck->GlassWaste Yes (Rinsed) SolventCheck->SolventWaste Methanol/ACN/DMSO

Figure 1: Decision matrix for segregating Camostat-d6 waste streams based on physical state and contamination level.

Emergency Spillage Procedures

In the event of a powder spill (e.g., dropping a 10 mg vial):

  • PPE: Wear Nitrile gloves, safety glasses, and a standard lab coat. Respiratory protection (N95) is recommended if dust formation is visible.

  • Containment: Do not dry sweep. Cover the spill with a damp paper towel (moistened with water or methanol) to prevent dust aerosolization.

  • Cleanup: Wipe up the material.

  • Disposal: Place all contaminated wipes and gloves into a sealed bag and transfer to the Solid Pharmaceutical Waste bin.

  • Decontamination: Clean the surface with a mild detergent followed by water. Bleach is not strictly necessary for chemical inactivation but may be used if the area is also a biological hazard zone.

Regulatory Compliance (Grounding)

  • EPA Subpart P (2019): The "Management Standards for Hazardous Waste Pharmaceuticals" prohibits the sewering of hazardous waste pharmaceuticals. Even though Camostat is not P-listed, it falls under the definition of a pharmaceutical waste that must be managed to prevent environmental release [1].

  • Deuterium Handling: The presence of Deuterium does not alter the chemical toxicity or the RCRA classification. It is treated identically to the non-labeled parent compound [2].

References

  • U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] Federal Register.[4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5284360, Camostat mesylate. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.